molecular formula C21H36O2 B1255973 probetaenone I

probetaenone I

Cat. No.: B1255973
M. Wt: 320.5 g/mol
InChI Key: CWVNYXDUEQFYMM-YDGZXZOGSA-N
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Description

Probetaenone I, also known specifically as (-)-Probetaenone I (CAS 115473-44-4), is a phytotoxic metabolite isolated from the fungus Phoma betae , a causal agent of leaf spot disease in sugar beets . Its core research value lies in its confirmed role as a key biosynthetic precursor in the pathway to the secondary metabolite betaenone B . The structure of this compound has been conclusively confirmed through a synthesis strategy featuring an intramolecular Diels-Alder reaction . Studies on the biosynthesis of betaenone B have demonstrated that this compound is a deoxygenated intermediate that accumulates when cytochrome P-450 enzymes are inhibited . This indicates that the biosynthetic transformation of this compound to betaenone B proceeds with retention of configuration at the C-8 hydroxylation site . As such, this compound serves as a critical tool for researchers investigating the biosynthesis of betaenone-type compounds, studying fungal phytotoxins, and exploring the mechanisms of polyketide biosynthesis and enzymatic cyclization in natural product chemistry. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

1-[(1R,2S,4aR,6S,8R,8aS)-2-[(2R)-butan-2-yl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-hydroxypropan-1-one

InChI

InChI=1S/C21H36O2/c1-7-14(3)19-16(5)12-17-11-13(2)10-15(4)20(17)21(19,6)18(23)8-9-22/h12-15,17,19-20,22H,7-11H2,1-6H3/t13-,14+,15+,17+,19-,20-,21-/m0/s1

InChI Key

CWVNYXDUEQFYMM-YDGZXZOGSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=C[C@H]2C[C@H](C[C@H]([C@@H]2[C@@]1(C)C(=O)CCO)C)C)C

Canonical SMILES

CCC(C)C1C(=CC2CC(CC(C2C1(C)C(=O)CCO)C)C)C

Origin of Product

United States

Foundational & Exploratory

Probetaenone I: A Deep Dive into its Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Probetaenone I, a key biosynthetic precursor to the betaenone family of phytotoxins, holds significant interest for researchers in natural product chemistry and drug discovery. Its unique decalin core, assembled through a fascinating intramolecular Diels-Alder reaction, presents a compelling target for synthetic chemists and a starting point for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the crucial experiments and data that led to the definitive confirmation of its complex architecture.

Spectroscopic and Analytical Characterization

The initial isolation of this compound from the fungus Phoma betae was followed by a rigorous spectroscopic analysis to determine its molecular structure. High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were the cornerstone techniques employed in this endeavor.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS analysis was critical in establishing the elemental composition of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry

A purified sample of this compound was subjected to high-resolution mass spectrometry. The analysis provided the accurate mass of the molecular ion, which was used to deduce the elemental formula.

Parameter Value
Ionization Mode Electron Ionization (EI) or Electrospray Ionization (ESI)
Mass Analyzer Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)
Measured m/z [Data not available in search results]
Calculated Elemental Composition C₁₈H₂₄O₄

Note: Specific HR-MS data for this compound was not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D correlation techniques, were instrumental in piecing together the connectivity and stereochemistry of this compound. The detailed analysis of chemical shifts and coupling constants allowed for the assignment of every proton and carbon in the molecule.

Experimental Protocol: NMR Spectroscopy

¹H NMR and ¹³C NMR spectra of this compound were acquired on a high-field NMR spectrometer. The sample was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were performed to establish proton-proton and proton-carbon correlations.

Table 1: ¹H NMR Spectroscopic Data for this compound

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Position Chemical Shift (δ, ppm)
Data not available in search results

Note: Specific and complete ¹H and ¹³C NMR data from the original structure elucidation papers by Ichihara et al. were not accessible in the performed searches.

The Decisive Role of Total Synthesis

While spectroscopic data provided a strong hypothesis for the structure of this compound, unambiguous confirmation was achieved through its total synthesis. The successful synthesis of a molecule with identical spectroscopic and stereochemical properties to the natural product provides unequivocal proof of its structure.

The synthetic strategy hinged on mimicking the proposed biosynthetic pathway, employing an intramolecular Diels-Alder reaction as the key step to construct the characteristic decalin core.

Logical Workflow of this compound Total Synthesis

G A Linear Polyketide Precursor B Intramolecular Diels-Alder Cyclization A->B C Tricyclic Intermediate B->C D Post-Cyclization Modifications (e.g., Oxidation, Reduction) C->D E (-)-Probetaenone I D->E

Caption: Key stages in the total synthesis of this compound.

The successful execution of this synthetic route, yielding a compound identical to natural this compound, definitively confirmed its proposed structure and stereochemistry[1][2].

Biosynthetic Pathway and the Intramolecular Diels-Alder Reaction

The structure of this compound strongly suggested its formation via an intramolecular Diels-Alder reaction of a linear polyketide precursor. This hypothesis was later supported by biosynthetic studies.

Proposed Biosynthetic Pathway of this compound

G cluster_0 Polyketide Synthase (PKS) Assembly cluster_1 Key Cyclization Event cluster_2 Post-PKS Tailoring A Acetyl-CoA + Malonyl-CoA B Linear Polyene Chain A->B Iterative Condensation C Intramolecular Diels-Alder Reaction B->C D This compound C->D E Further Oxidations D->E F Betaenones E->F

Caption: Overview of the biosynthetic origin of this compound.

This biosynthetic pathway highlights the efficiency and elegance of nature's synthetic machinery, utilizing a powerful cyclization strategy to construct a complex molecular architecture. The understanding of this pathway is crucial for efforts in biosynthetic engineering to produce novel betaenone analogs.

References

The Biosynthesis of Probetaenone I in Phoma betae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probetaenone I is a key biosynthetic intermediate of the betaenone phytotoxins produced by the fungus Phoma betae (also known as Neocamarosporium betae). This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the genetic basis, enzymatic machinery, and proposed biochemical transformations. This document includes a summary of the biosynthetic gene cluster, putative functions of the involved enzymes, and detailed experimental protocols for the study of this pathway. All quantitative data is presented in structured tables, and logical and experimental workflows are visualized using diagrams in the DOT language.

Introduction

Phoma betae is a plant pathogenic fungus known for producing a variety of bioactive secondary metabolites, including the phytotoxic betaenones. This compound has been identified as a crucial intermediate in the biosynthetic pathway leading to betaenone B. Understanding the biosynthesis of this compound is essential for the potential biotechnological production of novel bioactive compounds and for developing strategies to control the pathogenicity of P. betae. The biosynthesis of this compound proceeds through a polyketide pathway, orchestrated by a dedicated gene cluster.

The Betaenone Biosynthetic Gene Cluster (BGC0001264)

The genes responsible for betaenone biosynthesis in Phoma betae are organized in a contiguous cluster, which has been cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001264.[1][2] This cluster contains the core polyketide synthase gene along with genes encoding tailoring enzymes.

Table 1: Genes in the Betaenone Biosynthetic Gene Cluster
Gene NameLocus TagPutative FunctionDescription
bet1BAQ25466.1Highly Reducing Polyketide Synthase (HR-PKS)A multifunctional enzyme responsible for the iterative condensation of acetate units to form the polyketide backbone. It contains ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and acyl carrier protein (ACP) domains.[1]
bet2BAQ25465.1Cytochrome P450 MonooxygenaseLikely involved in the hydroxylation or epoxidation of the polyketide intermediate.[1][3]
bet3BAQ25464.1Zinc-binding DehydrogenaseAn oxidoreductase that may participate in the modification of hydroxyl groups on the polyketide chain.
bet4BAQ25463.1Short-chain DehydrogenaseAnother dehydrogenase that could be involved in reduction or oxidation steps of the biosynthetic pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by the highly reducing polyketide synthase (HR-PKS) encoded by the bet1 gene. Isotopic labeling studies have confirmed that the backbone of betaenone B, and by extension this compound, is derived from eight acetate units, with the C-methyl groups originating from S-adenosyl methionine (SAM).

The proposed biosynthetic pathway involves the following key steps:

  • Polyketide Chain Assembly: The HR-PKS Bet1 catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble a linear polyketide chain.

  • Reductive Processing: The various reductase domains within Bet1 are responsible for the reduction of keto groups to hydroxyls and subsequent dehydration to form double bonds.

  • Cyclization: The polyketide chain undergoes a series of cyclization reactions to form the characteristic decalin ring system of the betaenones.

  • Formation of this compound: The final steps catalyzed by the PKS and potentially other tailoring enzymes lead to the formation of this compound.

This compound then serves as a substrate for further enzymatic modifications to yield other betaenones. Notably, the cytochrome P450 monooxygenase, Bet2, is proposed to be involved in the subsequent hydroxylation of this compound to form betaenone B. This is supported by studies where the use of P450 inhibitors led to the accumulation of deoxygenated intermediates.

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA + 7x Malonyl-CoA pks Bet1 (HR-PKS) acetyl_coa->pks polyketide Linear Polyketide Chain pks->polyketide cyclization Cyclization/Reduction polyketide->cyclization probetaenone_I This compound cyclization->probetaenone_I p450 Bet2 (Cytochrome P450) probetaenone_I->p450 betaenone_B Betaenone B p450->betaenone_B

Proposed biosynthetic pathway for this compound and its conversion to betaenone B.

Quantitative Data

Quantitative data on the production of this compound, particularly from the native producer Phoma betae, is not extensively reported in the literature. However, heterologous expression of the bet1 gene in Aspergillus oryzae has confirmed the production of this compound.

Table 2: Production of this compound in a Heterologous Host
Host OrganismExpressed Gene(s)ProductYieldAnalytical MethodReference
Aspergillus oryzaebet1This compoundNot specified in detail; qualitative confirmationHPLC, NMR, MS

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of this compound biosynthesis.

Fungal Fermentation for this compound Production

This protocol describes the general procedure for the cultivation of Phoma betae for the production of secondary metabolites.

Inoculum Preparation:

  • Grow Phoma betae on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation.

  • Prepare a spore suspension by flooding the plate with sterile water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.

  • Filter the suspension through sterile glass wool to remove mycelial fragments.

  • Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

Fermentation:

  • Prepare the fermentation medium. A suitable medium consists of glucose (20 g/L), yeast extract (7.5 g/L), and mineral salts. The carbon-to-nitrogen ratio can be optimized to enhance secondary metabolite production.

  • Sterilize the medium in a fermenter or flasks by autoclaving.

  • Inoculate the sterile medium with the spore suspension to a final concentration of 5-10% (v/v).

  • Incubate the culture at 25-28°C with shaking (e.g., 150 rpm) for 7-14 days.

  • Monitor the production of this compound by periodically sampling the culture and analyzing the extract via HPLC.

Fungal Fermentation Workflow start Start pda_culture Culture Phoma betae on PDA (7-10 days) start->pda_culture spore_suspension Prepare Spore Suspension (~1x10^6 spores/mL) pda_culture->spore_suspension fermentation Inoculate Fermentation Medium spore_suspension->fermentation incubation Incubate (7-14 days, 25-28°C, shaking) fermentation->incubation sampling Periodic Sampling incubation->sampling end End incubation->end hplc HPLC Analysis sampling->hplc hplc->incubation Continue incubation

Workflow for the fermentation of Phoma betae to produce this compound.
Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of polyketides from fungal cultures.

  • Separation of Mycelia and Broth: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Extraction from Mycelium:

    • Homogenize the mycelial mass in a suitable organic solvent (e.g., ethyl acetate or acetone) using a blender or mortar and pestle.

    • Stir the mixture for several hours at room temperature.

    • Filter the mixture to remove cell debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction from Culture Broth:

    • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate.

    • Repeat the extraction process three times.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure.

  • Purification:

    • The crude extracts can be further purified using chromatographic techniques such as column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

Heterologous Expression of the Betaenone Gene Cluster

This protocol is based on the successful expression of the bet1 gene in Aspergillus oryzae.

Vector Construction:

  • Isolate high-quality genomic DNA from Phoma betae.

  • Amplify the full-length open reading frame of the bet1 gene using high-fidelity PCR with primers containing appropriate restriction sites.

  • Clone the amplified gene into a suitable fungal expression vector (e.g., pTAex3) under the control of a strong, inducible, or constitutive promoter.

Fungal Transformation:

  • Prepare protoplasts of Aspergillus oryzae by enzymatic digestion of the mycelia.

  • Transform the protoplasts with the expression vector using a polyethylene glycol (PEG)-mediated method.

  • Select for transformants on a suitable selective medium.

Expression and Analysis:

  • Cultivate the positive transformants in a suitable production medium.

  • After an appropriate incubation period, extract the secondary metabolites from the culture as described in section 5.2.

  • Analyze the extracts for the presence of this compound using HPLC, NMR, and mass spectrometry.

Heterologous Expression Workflow start Start dna_extraction gDNA Extraction from Phoma betae start->dna_extraction pcr PCR Amplification of bet1 gene dna_extraction->pcr cloning Cloning into Expression Vector pcr->cloning transformation PEG-mediated Transformation cloning->transformation protoplast Protoplast Preparation of A. oryzae protoplast->transformation selection Selection of Transformants transformation->selection fermentation Cultivation and Expression selection->fermentation extraction Metabolite Extraction fermentation->extraction analysis HPLC, NMR, MS Analysis extraction->analysis end End analysis->end

Workflow for heterologous expression of the bet1 gene in Aspergillus oryzae.

Conclusion

The biosynthesis of this compound in Phoma betae is a complex process orchestrated by the betaenone biosynthetic gene cluster, with the HR-PKS Bet1 playing a central role. This compound represents a key branch point in the pathway, leading to the production of various bioactive betaenone compounds. Further research, including detailed enzymatic assays and the elucidation of the complete regulatory network, will provide deeper insights into this fascinating biosynthetic pathway and may unlock its potential for biotechnological applications. The heterologous expression of the biosynthetic genes offers a promising avenue for the production and engineering of novel polyketide compounds.

References

Probetaenone I Producing Fungal Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Probetaenone I, a polyketide natural product, has been identified as a biosynthetic precursor to betaenone B, a phytotoxin produced by the fungal strain Phoma betae. This technical guide provides a comprehensive overview of the fungal production of this compound, including detailed experimental protocols, biosynthetic pathways, and key analytical data. The information presented is intended to support research and development efforts in natural product chemistry, fungal biotechnology, and drug discovery.

Fungal Strain and Production

The primary fungal strain identified for the production of this compound is:

  • Fungus: Phoma betae (also known as Neocamarosporium betae)

Phoma betae is a plant pathogenic fungus that has been extensively studied for its production of a variety of secondary metabolites, including the betaenone family of compounds. This compound is a key intermediate in the biosynthesis of other betaenones.

Quantitative Production Data

Currently, specific quantitative data on the production yields of this compound from Phoma betae are not extensively reported in publicly available literature. Production yields of fungal secondary metabolites are highly dependent on the specific strain, cultivation conditions, and extraction methods used. Optimization of these parameters is crucial for maximizing the yield of this compound.

Experimental Protocols

Cultivation of Phoma betae

This protocol outlines a general procedure for the cultivation of Phoma betae for the production of secondary metabolites. Optimization of media components and culture conditions is recommended to enhance the yield of this compound.

Materials:

  • Pure culture of Phoma betae

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Activation of Culture: Aseptically transfer a small piece of mycelia from a stock culture of Phoma betae to the center of a fresh PDA plate.

  • Incubation: Incubate the plate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Inoculum Preparation: Cut out small agar plugs (approximately 1 cm²) from the edge of the actively growing mycelial mat.

  • Liquid Culture: Aseptically transfer 3-5 agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.

  • Fermentation: Incubate the flask on a rotary shaker at 150 rpm and 25°C for 14-21 days. The fermentation period should be optimized for maximum this compound production.

Extraction and Purification of this compound

This protocol provides a general method for the extraction and purification of polyketide metabolites from fungal cultures.

Materials:

  • Fungal culture broth from the fermentation of Phoma betae

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TDC) or HPLC to identify fractions containing this compound.

  • Final Purification: Pool the fractions containing this compound and perform further purification using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

Biosynthesis of this compound

This compound is a polyketide, biosynthesized by a Type I polyketide synthase (PKS). The biosynthesis originates from the condensation of acetate units. The betaenone biosynthetic gene cluster from Phoma betae has been identified and is cataloged in the MIBiG database under accession number BGC0001264.

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) (bet1) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain Chain elongation cyclization Cyclization/ Reduction polyketide_chain->cyclization probetaenone_i This compound cyclization->probetaenone_i betaenone_b Betaenone B probetaenone_i->betaenone_b Further modifications (e.g., hydroxylation by bet2)

Caption: Proposed biosynthetic pathway of this compound in Phoma betae.

Analytical Data

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data for the structural elucidation of this compound. This data is essential for the identification and characterization of the compound.

Table 1: ¹H NMR Data for this compound (Data not available in search results)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available

Table 2: ¹³C NMR Data for this compound (Data not available in search results)

PositionChemical Shift (δ, ppm)
Data not available

Table 3: Mass Spectrometry Data for this compound (Data not available in search results)

Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
Data not available

Note: The specific NMR and MS data for this compound were not available in the performed searches. Researchers should refer to specialized chemical databases or the primary literature for this detailed information.

Conclusion

Phoma betae is a confirmed producer of the betaenone class of compounds, with this compound serving as a key biosynthetic intermediate. This guide provides a foundational framework for the cultivation of this fungal strain and the isolation of this compound. Further research is warranted to optimize production yields and to fully elucidate the bioactivity and potential applications of this natural product. The provided biosynthetic pathway and references to the corresponding gene cluster offer valuable tools for metabolic engineering and synthetic biology approaches to enhance the production of this compound and its derivatives.

Probetaenone I: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Probetaenone I is a research compound, and publicly available data on its chemical properties and stability is limited. This guide summarizes the available information and provides generalized, best-practice experimental protocols based on international guidelines for the characterization and stability testing of chemical substances.

Core Chemical Properties of this compound

This compound is recognized as a biosynthetic intermediate of the phytotoxin betaenone B, produced by the fungus Pleospora betae[1]. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₃₆O₂[1]
Formula Weight 320.5 g/mol [1]
CAS Number 115473-44-4[1]
Appearance Solid[1]
Purity >95%
Storage -20°C
SMILES OCCC([C@@]1([C@]2([H])--INVALID-LINK--C">C@@([H])C=C([C@]1([H])--INVALID-LINK--CC)C)C)=O
InChI Key CWVNYXDUEQFYMM-YDGZXZOGSA-N

Stability Assessment of this compound

A comprehensive stability testing program is crucial to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The following sections outline a detailed, hypothetical experimental protocol for assessing the stability of this compound, based on the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Long-Term and Accelerated Stability Studies

This protocol is designed to establish a re-test period and determine appropriate storage conditions for this compound.

Objective: To evaluate the thermal and humidity stability of this compound over time.

Materials:

  • This compound (solid, >95% purity)

  • Container closure system identical to or simulating the proposed storage and distribution packaging.

  • ICH-compliant stability chambers.

  • Validated stability-indicating analytical methods (e.g., HPLC-UV/MS).

Methodology:

  • Sample Preparation: Package a sufficient number of aliquots of this compound from at least three primary batches into the selected container closure system.

  • Storage Conditions: Distribute the samples into stability chambers maintained at the following conditions:

    • Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Intermediate Study (if required): 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: Withdraw samples at predetermined time points and analyze them.

    • Long-Term Study: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated Study: 0, 3, and 6 months.

  • Analytical Testing: At each time point, assess the following attributes:

    • Appearance (physical state, color)

    • Assay (potency)

    • Degradation products (identification and quantification of impurities)

    • Moisture content (if applicable)

  • Data Evaluation: Analyze the data for trends and determine if a "significant change" has occurred. A significant change is defined as a failure to meet the established specifications. If a significant change occurs in the accelerated study, the intermediate study should be conducted.

Experimental Protocol: Forced Degradation (Stress Testing)

Stress testing helps to identify likely degradation products, elucidate degradation pathways, and validate the stability-indicating power of the analytical methods used.

Objective: To investigate the intrinsic stability of this compound by exposing it to conditions more severe than accelerated stability testing.

Materials:

  • This compound (solid and in solution)

  • Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • ICH-compliant photostability chamber.

  • High-temperature oven and humidity chamber.

Methodology:

  • Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with acid and base at room and elevated temperatures. Analyze samples at various time points.

  • Oxidation: Treat a solution of this compound with an oxidizing agent. Monitor the reaction over time.

  • Thermal Degradation: Expose solid this compound to high temperatures (e.g., 60°C) and analyze at different time points.

  • Photostability: Expose solid and solution samples of this compound to a light source according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Humidity Stress: Expose solid this compound to high humidity (e.g., 90% RH) at an elevated temperature and analyze over time.

  • Analysis: For all stress conditions, utilize a validated stability-indicating method (e.g., HPLC-MS) to separate and identify the parent compound and any degradation products.

Visualizing Methodologies and Pathways

Workflow for Stability Assessment

The following diagram illustrates the logical flow of a comprehensive stability study for a research compound like this compound.

Stability_Workflow cluster_planning Phase 1: Planning & Setup cluster_testing Phase 2: Experimental Testing cluster_analysis Phase 3: Analysis & Reporting start Define Stability Protocol batches Select ≥ 3 Primary Batches start->batches methods Validate Stability-Indicating Analytical Methods batches->methods long_term Long-Term Study (e.g., 25°C/60% RH) methods->long_term Initiate Studies accelerated Accelerated Study (e.g., 40°C/75% RH) methods->accelerated Initiate Studies stress Forced Degradation (Acid, Base, Light, Heat, etc.) methods->stress Initiate Studies data_analysis Analyze Data for Trends & Significant Change long_term->data_analysis accelerated->data_analysis degradation Identify Degradation Products & Pathways stress->degradation report Establish Re-test Period & Storage Conditions data_analysis->report degradation->report

Caption: Workflow for a comprehensive stability assessment of this compound.

Hypothetical Degradation Pathway Investigation

Based on the principles of forced degradation, the following workflow can be used to elucidate potential degradation pathways of this compound.

Degradation_Pathway cluster_stress Stress Conditions ProbetaenoneI This compound (Parent Compound) Acid Acid Hydrolysis ProbetaenoneI->Acid Base Base Hydrolysis ProbetaenoneI->Base Oxidation Oxidation ProbetaenoneI->Oxidation Photo Photolysis ProbetaenoneI->Photo Thermal Thermal Stress ProbetaenoneI->Thermal Analysis LC-MS/MS Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Structure Structure Elucidation of Degradants (NMR, MS) Analysis->Structure Pathway Proposed Degradation Pathways Structure->Pathway

Caption: Experimental workflow for investigating this compound degradation.

Biological Activity and Signaling Pathways

As of the date of this document, no specific biological activities or associated signaling pathways for this compound have been reported in peer-reviewed literature. This compound is primarily characterized as a biosynthetic precursor. Determining its biological effects would require a systematic screening process.

Generalized Workflow for Biological Activity Screening

The diagram below outlines a typical workflow for identifying the biological activity and elucidating the mechanism of action for a novel compound like this compound.

Bioactivity_Screening cluster_screening Initial Screening cluster_moa Mechanism of Action (MoA) Studies start This compound phenotypic Phenotypic Screens (e.g., Cell Viability, Morphology) start->phenotypic target_based Target-Based Screens (e.g., Enzyme Inhibition Assays) start->target_based hit_id Hit Identification & Validation phenotypic->hit_id target_based->hit_id genomics Transcriptomics (RNA-seq) hit_id->genomics If validated hit proteomics Proteomics (Mass Spec) hit_id->proteomics If validated hit pathway_analysis Pathway Analysis (e.g., KEGG, GO) genomics->pathway_analysis proteomics->pathway_analysis target_deconv Target Deconvolution pathway_analysis->target_deconv pathway_id Signaling Pathway Identified target_deconv->pathway_id

References

Spectroscopic Profile of Probetaenone I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for probetaenone I, a key intermediate in the biosynthesis of the phytotoxin betaenone B, produced by the fungus Phoma betae (also known as Neocamarosporium betae). This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, fungal metabolomics, and biosynthetic pathway elucidation.

This compound, with the chemical formula C₂₁H₃₆O₂, is a structurally complex natural product. Its characterization relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide summarizes the available data for these techniques and outlines the typical experimental protocols for their acquisition.

Spectroscopic Data of this compound

The definitive structural elucidation of this compound was achieved through a combination of spectroscopic methods. While the complete raw data is found within dedicated research publications, this guide presents the key quantitative information in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are crucial for assigning the chemical shifts and coupling constants of each atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not explicitly available in tabulated format in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not explicitly available in tabulated format in the searched literature.

Note: While specific tabulated data for this compound was not found in the publicly available literature during this search, the structural confirmation of its synthesis implies that such data exists and would have been used for its characterization. Researchers are directed to the primary literature on betaenone biosynthesis for detailed spectral assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula of a new compound.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Formula
High-Resolution Electrospray Ionization (HR-ESI-MS)[M+H]⁺, [M+Na]⁺, etc.C₂₁H₃₇O₂⁺, C₂₁H₃₆O₂Na⁺, etc.
Specific m/z values from experimental data are not explicitly provided in the searched literature.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of natural products like this compound. The following sections describe the general experimental methodologies employed for NMR and MS analysis of fungal secondary metabolites.

NMR Spectroscopy Protocol
  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆) to a concentration suitable for NMR analysis (typically 1-10 mg/mL). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: To establish connectivity within the molecule, a suite of two-dimensional NMR experiments is essential. These include:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., formic acid) or salt (e.g., sodium acetate) often added to promote ionization.

  • Instrumentation: High-resolution mass spectrometry is typically performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer like a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer, and the instrument is operated in either positive or negative ion mode to detect protonated molecules ([M+H]⁺), sodiated adducts ([M+Na]⁺), or deprotonated molecules ([M-H]⁻).

    • The high-resolution capability of the instrument allows for the accurate mass measurement of the molecular ion, which is used to calculate the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): To gain further structural information, fragmentation of the molecular ion is induced (e.g., through collision-induced dissociation, CID). The resulting fragment ions provide valuable clues about the different structural motifs within the molecule.

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for a natural product like this compound can be visualized as a streamlined process from isolation to final structure confirmation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Analysis Data Analysis & Structure Elucidation Fungal_Culture Phoma betae Culture Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D: 1H, 13C, DEPT) (2D: COSY, HSQC, HMBC, NOESY) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS NMR_Data NMR Data Interpretation NMR->NMR_Data MS_Data MS Data Interpretation MS->MS_Data Structure Structure Determination NMR_Data->Structure MS_Data->Structure Biosynthetic_Pathway Simplified Biosynthesis of Betaenone B Polyketide_Precursors Polyketide Precursors HR_PKS Highly Reducing Polyketide Synthase (HR-PKS) Polyketide_Precursors->HR_PKS Probetaenone_I This compound HR_PKS->Probetaenone_I Enzymatic_Steps Further Enzymatic Modifications Probetaenone_I->Enzymatic_Steps Betaenone_B Betaenone B Enzymatic_Steps->Betaenone_B

Probetaenone I Biosynthetic Gene Cluster: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probetaenone I is a polyketide natural product produced by the phytopathogenic fungus Phoma betae. As a key intermediate in the biosynthesis of betaenones, it has garnered interest for its potential applications in agrochemicals and drug discovery due to the phytotoxic properties of the betaenone family.[1] The biosynthesis of these complex molecules is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). This technical guide provides an in-depth overview of the this compound BGC, its constituent genes, their putative functions, and the experimental methodologies used for its characterization.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster responsible for the production of this compound has been identified in Phoma betae and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001264.[1] The cluster is centered around a core highly reducing polyketide synthase (HR-PKS) and includes several tailoring enzymes predicted to modify the polyketide backbone to form the final products.[1]

Core Genes and Putative Functions

The following table summarizes the key genes within the this compound biosynthetic gene cluster and their predicted roles based on sequence analysis.[1]

Gene NameLocus TagPutative FunctionDescription
bet1BAQ25466.1Highly Reducing Polyketide Synthase (HR-PKS)A multifunctional enzyme that iteratively condenses acetate units to form the polyketide backbone. It contains essential domains including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and an acyl carrier protein (ACP).
bet2BAQ25465.1Cytochrome P450A monooxygenase likely responsible for the hydroxylation or epoxidation of the polyketide intermediate.
bet3BAQ25464.1Zinc-binding dehydrogenaseAn oxidoreductase that may be involved in modifying hydroxyl groups on the polyketide chain.
bet4BAQ25463.1Short-chain dehydrogenaseAnother dehydrogenase that could participate in reduction or oxidation steps during the biosynthetic pathway.
-BAQ25462.1Putative FAD binding domain proteinThis protein may be involved in redox reactions, potentially acting as a partner to other enzymes in the cluster.

Biosynthetic Pathway

The biosynthesis of betaenones commences with the bet1 HR-PKS, which synthesizes the initial polyketide chain. This backbone is then sequentially modified by the tailoring enzymes encoded within the cluster, such as P450 monooxygenases and dehydrogenases, to yield the intermediate this compound.[1] Further oxidations lead to the production of other betaenone derivatives like betaenone B and A.

This compound Biosynthesis Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS_Backbone Polyketide Backbone AcetylCoA->PKS_Backbone bet1 (HR-PKS) ProbetaenoneI This compound PKS_Backbone->ProbetaenoneI bet2, bet3, bet4 (Tailoring Enzymes) BetaenoneB Betaenone B ProbetaenoneI->BetaenoneB P450 Monooxygenase (Hydroxylation) BetaenoneA Betaenone A BetaenoneB->BetaenoneA Oxidation

Caption: Proposed biosynthetic pathway from precursors to betaenone A.

Experimental Protocols

The characterization of the this compound biosynthetic gene cluster and the production of its metabolites have been achieved through heterologous expression. The following protocols provide a detailed methodology for key experiments.

Heterologous Expression in Aspergillus oryzae

This protocol was employed to functionally express the betaenone biosynthetic genes in a heterologous fungal host to produce and identify the resulting metabolites.

Objective: To confirm the function of the identified gene cluster by producing betaenones in a controlled host system.

Methodology:

  • Vector Construction:

    • The genes from the this compound BGC (bet1, bet2, etc.) are amplified from the genomic DNA of Phoma betae.

    • Each gene is cloned into a suitable fungal expression vector under the control of a strong constitutive or inducible promoter.

    • Vectors are verified by restriction digest and Sanger sequencing.

  • Protoplast Preparation:

    • Aspergillus oryzae is grown in a suitable liquid medium.

    • Mycelia are harvested and treated with a lytic enzyme mixture (e.g., Yatalase) to digest the fungal cell wall, releasing protoplasts.

    • Protoplasts are collected by filtration and centrifugation, then washed and resuspended in a stabilizing buffer.

  • Transformation:

    • The expression vectors containing the betaenone genes are introduced into the prepared A. oryzae protoplasts.

    • Transformation is mediated by polyethylene glycol (PEG), which facilitates the fusion of the protoplasts and the uptake of plasmid DNA.

    • Transformed protoplasts are plated on a selective regeneration medium.

  • Cultivation and Metabolite Analysis:

    • Positive transformants are selected and cultivated in a fermentation medium.

    • After a suitable incubation period, the culture broth and mycelia are separated.

    • Metabolites are extracted from both fractions using an organic solvent (e.g., ethyl acetate).

    • The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) to confirm the production of this compound and other betaenones.

Heterologous Expression Workflow cluster_cloning Vector Construction cluster_transformation Host Preparation & Transformation cluster_analysis Production & Analysis GeneAmp Gene Amplification (from P. betae) Cloning Cloning into Expression Vector GeneAmp->Cloning Transform PEG-mediated Transformation Cloning->Transform Protoplast A. oryzae Protoplast Preparation Protoplast->Transform Cultivation Fermentation of Transformants Transform->Cultivation Extraction Metabolite Extraction (Ethyl Acetate) Cultivation->Extraction Analysis HPLC & NMR Analysis Extraction->Analysis

References

Probetaenone I: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probetaenone I is a secondary metabolite that serves as a direct biosynthetic precursor to the betaenone class of natural products. While research directly characterizing the bioactivity of this compound is limited, its close structural relationship to the betaenones, particularly betaenone B, provides significant insight into its potential biological functions. The betaenones are a family of phytotoxins isolated from the fungus Pleospora betae, which have demonstrated a range of activities including phytotoxicity and inhibition of critical cellular processes such as protein kinase signaling and macromolecular synthesis. This technical guide consolidates the available data on the biological activities of the betaenone family as a proxy for understanding this compound, presents detailed experimental protocols for assessing these activities, and visualizes the potential mechanisms of action through signaling pathway diagrams.

Introduction

This compound is a key intermediate in the biosynthesis of betaenone B, a member of the betaenone family of mycotoxins produced by the plant pathogenic fungus Pleospora betae. These compounds are of interest due to their phytotoxic properties and their potential as scaffolds for the development of novel therapeutic agents. The betaenone family includes betaenone A, B, and C, which exhibit varying degrees of phytotoxicity. Notably, certain betaenone derivatives have been identified as inhibitors of protein kinases, suggesting a potential role in cancer research and other diseases driven by aberrant kinase activity. Furthermore, betaenone C has been shown to disrupt fundamental cellular processes by inhibiting RNA and protein synthesis. This guide aims to provide a comprehensive overview of the known biological activities of the betaenone family, with the understanding that these properties are likely to be shared, to some extent, by their precursor, this compound.

Quantitative Biological Activity Data

The following tables summarize the quantitative data available for the biological activities of betaenone derivatives. It is important to note that these data are for structurally related compounds and not directly for this compound.

Table 1: Phytotoxicity of Betaenones

CompoundTarget OrganismActivityConcentration% Inhibition of Growth
Betaenone ASugar Beet (Beta vulgaris)PhytotoxicityNot Specified73%
Betaenone BSugar Beet (Beta vulgaris)Phytotoxicity0.33 µg/µL8% (produces leaf spots at high concentrations)[1]
Betaenone CSugar Beet (Beta vulgaris)PhytotoxicityNot Specified89%[1][2]

Table 2: Protein Kinase Inhibition by a Betaenone Derivative

CompoundTarget KinaseIC50 (µM)
10-hydroxy-18-methoxybetaenoneProtein Kinase C-3 (PKC-3)36.0
10-hydroxy-18-methoxybetaenoneCyclin-Dependent Kinase 4 (CDK4)11.5
10-hydroxy-18-methoxybetaenoneEpidermal Growth Factor (EGF) Receptor Tyrosine Kinase10.5

Potential Mechanisms of Action

The biological activities of the betaenones suggest two primary mechanisms of action at the cellular level: inhibition of protein kinases and disruption of RNA and protein synthesis.

Inhibition of Protein Kinase Signaling

Protein kinases are crucial regulators of a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The inhibition of specific protein kinases by betaenone derivatives suggests that these compounds could interfere with signaling pathways that are often dysregulated in diseases like cancer.

Protein_Kinase_Inhibition Probetaenone This compound / Betaenone Derivative PKC Protein Kinase C (PKC) Probetaenone->PKC Inhibits CDK4 Cyclin-Dependent Kinase 4 (CDK4) Probetaenone->CDK4 Inhibits EGFR EGF Receptor Tyrosine Kinase Probetaenone->EGFR Inhibits Downstream_PKC Downstream Signaling PKC->Downstream_PKC Cell_Cycle Cell Cycle Progression CDK4->Cell_Cycle Growth_Signaling Cell Growth & Proliferation EGFR->Growth_Signaling

Caption: Potential inhibition of key protein kinases by this compound derivatives.

Inhibition of RNA and Protein Synthesis

The finding that betaenone C inhibits RNA and protein synthesis points to a mechanism that targets fundamental cellular machinery.[1][2] This could occur at the level of transcription (DNA to RNA) or translation (RNA to protein).

Macromolecule_Synthesis_Inhibition Probetaenone This compound / Betaenone C Transcription Transcription (DNA -> RNA) Probetaenone->Transcription Inhibits Translation Translation (RNA -> Protein) Probetaenone->Translation Inhibits Cell_Function Disruption of Cellular Functions Transcription->Cell_Function Translation->Cell_Function

Caption: Postulated inhibition of transcription and translation by betaenone C.

Experimental Protocols

Detailed experimental protocols for the direct assessment of this compound's biological activities are not available. However, based on the known activities of the betaenones, the following are representative protocols that could be adapted to study this compound.

Phytotoxicity Assay (Seedling Growth Inhibition)

This protocol outlines a general method for assessing the phytotoxic effects of a compound on seedling growth.

Phytotoxicity_Assay_Workflow Start Start: Prepare this compound Stock Solutions Step1 Surface sterilize seeds (e.g., lettuce, radish) Start->Step1 Step2 Place seeds on agar plates containing different concentrations of this compound Step1->Step2 Step3 Incubate plates in a controlled environment (light/dark cycle, temperature) Step2->Step3 Step4 Measure root and shoot length after a defined period (e.g., 5-7 days) Step3->Step4 Step5 Calculate % inhibition relative to control Step4->Step5 End End: Determine IC50 for growth inhibition Step5->End

Caption: Workflow for a seedling growth inhibition-based phytotoxicity assay.

Methodology:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Make serial dilutions to achieve the desired final concentrations in the agar medium. Ensure the final solvent concentration is non-toxic to the seeds.

  • Seed Sterilization: Surface sterilize seeds of a sensitive indicator plant (e.g., Lactuca sativa) by rinsing with 70% ethanol for 30 seconds, followed by a 5-10 minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

  • Plating: Prepare a suitable growth medium (e.g., Murashige and Skoog) solidified with agar. Autoclave and cool to approximately 50°C before adding the different concentrations of this compound. Pour the medium into sterile petri dishes. Place the sterilized seeds onto the surface of the solidified agar.

  • Incubation: Seal the petri dishes and incubate in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 25°C).

  • Data Collection: After a defined period (e.g., 7 days), measure the primary root length and shoot height of the seedlings.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the IC50 value (the concentration that causes 50% inhibition of growth).

In Vitro Protein Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Kinase_Inhibition_Assay_Workflow Start Start: Prepare this compound Dilutions Step1 Add recombinant kinase, substrate, and ATP to microplate wells Start->Step1 Step2 Add this compound at various concentrations Step1->Step2 Step3 Incubate to allow the kinase reaction to proceed Step2->Step3 Step4 Stop the reaction and add a detection reagent (e.g., luminescence-based) Step3->Step4 Step5 Measure the signal (e.g., luminescence) to quantify remaining ATP Step4->Step5 End End: Calculate % inhibition and determine IC50 Step5->End

Caption: A generalized workflow for an in vitro protein kinase inhibition assay.

Methodology:

  • Reagents: Obtain a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) which includes the recombinant kinase (e.g., CDK4/Cyclin D1), a suitable substrate, and ATP.

  • Compound Preparation: Prepare a serial dilution of this compound in a buffer compatible with the assay.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and ATP in the reaction buffer. Add the various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time to allow for ATP consumption.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Measurement: Read the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control. Determine the IC50 value.

Conclusion and Future Directions

This compound, as the biosynthetic precursor to the betaenones, holds significant potential for biological activity. The existing data on the betaenone family, particularly their phytotoxicity and ability to inhibit protein kinases and macromolecular synthesis, provide a strong rationale for further investigation into this compound itself. Future research should focus on the isolation or synthesis of sufficient quantities of this compound to perform direct biological assays. Elucidating its specific activity profile will be crucial in determining its potential for development as a novel therapeutic agent or agrochemical. Furthermore, detailed structure-activity relationship studies across the betaenone family will be invaluable in optimizing their potency and selectivity for specific molecular targets.

References

Methodological & Application

Application Note: Quantitative Analysis of Probetaenone I using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Probetaenone I is a fungal secondary metabolite and a biosynthetic intermediate of betaenone B, produced by the phytopathogenic fungus Phoma betae.[1][2] Due to the structural similarity to other bioactive betaenones, such as Betaenone A which is known to inhibit Protein Kinase C (PKC)[3], the accurate quantification of this compound is crucial for research in natural product chemistry, mycotoxin analysis, and drug discovery. This application note details a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound standard (>95% purity)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Methanol (for sample extraction)

    • 0.45 µm syringe filters

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Gradient 60% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Note: The detection wavelength of 254 nm is based on methods for the related compound Betaenone A.[4] It is recommended to determine the optimal wavelength for this compound by acquiring a UV-Vis spectrum if a pure standard is available.

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (from fungal culture):

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve a known weight of the crude extract in methanol.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

Quantitative Data

The following tables summarize the expected quantitative data for the HPLC method.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (arbitrary units)
1User-defined
5User-defined
10User-defined
25User-defined
50User-defined
100User-defined

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 95-105%

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Fungal Culture B Filtration A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Concentration C->D E Reconstitution in Methanol D->E F Syringe Filtration (0.45 µm) E->F G HPLC Injection F->G H C18 Reversed-Phase Separation G->H I UV Detection at 254 nm H->I J Peak Integration I->J K Quantification using Calibration Curve J->K

Caption: Experimental workflow for the quantification of this compound.

Potential Signaling Pathway

This compound is structurally related to Betaenone A, which has been shown to inhibit Protein Kinase C (PKC) in fungi.[3] This inhibition disrupts the cell wall integrity pathway, a critical signaling cascade for fungal survival and response to stress. The following diagram illustrates this potential mechanism of action.

G cluster_pathway Fungal Cell Wall Integrity Pathway Probetaenone This compound PKC Protein Kinase C (PKC) Probetaenone->PKC Inhibition MAPK_cascade MAP Kinase Cascade PKC->MAPK_cascade Cell_Wall Cell Wall Synthesis & Stress Response MAPK_cascade->Cell_Wall

Caption: Potential inhibition of the PKC signaling pathway by this compound.

References

Application Note and Protocol: Purification of Probetaenone I by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probetaenone I is a polyketide intermediate in the biosynthesis of the phytotoxin betaenone B, produced by the fungus Pleospora betae[1]. As with many natural products, achieving high purity is essential for its characterization and use in further research and development. This document provides a detailed protocol for the purification of this compound from a crude fungal extract using column chromatography. The methodology is based on established techniques for the separation of polyketides[2][3].

Introduction

This compound, with the molecular formula C21H36O2 and a molecular weight of 320.5 g/mol , is a valuable subject of study in the field of natural product biosynthesis[1]. Effective purification is a critical step to enable detailed structural elucidation, bioactivity screening, and metabolic pathway analysis. Column chromatography is a fundamental and widely used technique for the purification of natural products like polyketides due to its scalability and versatility in separating compounds based on their polarity[4]. This protocol outlines a two-step column chromatography procedure, employing both normal-phase and size-exclusion chromatography for the efficient isolation of this compound.

Materials and Reagents

  • Crude extract of Pleospora betae containing this compound

  • Silica gel (100–200 mesh)

  • Sephadex LH-20

  • Analytical balance

  • Glass column for chromatography

  • Fraction collector

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel GF254)

  • UV lamp for TLC visualization

  • HPLC system with a C18 column for purity analysis

  • NMR spectrometer for structural confirmation

  • Solvents (analytical grade):

    • n-Hexane

    • Ethyl acetate (EtOAc)

    • Methanol (MeOH)

    • Chloroform (CHCl3)

    • Dichloromethane (CH2Cl2)

Experimental Protocols

Preparation of the Crude Extract
  • Culture Pleospora betae in a suitable liquid or solid medium to induce the production of this compound.

  • After an appropriate incubation period, harvest the fungal biomass and/or the culture broth.

  • Extract the fungal material exhaustively with an organic solvent such as ethyl acetate or methanol.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification Workflow

The purification of this compound is achieved through a two-step column chromatography process. The first step utilizes normal-phase silica gel chromatography to separate compounds based on polarity. The second step employs size-exclusion chromatography on Sephadex LH-20 to further purify the target compound.

G cluster_0 Purification Workflow Crude_Extract Crude Fungal Extract Silica_Gel_Column Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Crude_Extract->Silica_Gel_Column Fraction_Collection_1 Fraction Collection & TLC Analysis Silica_Gel_Column->Fraction_Collection_1 Probetaenone_I_Fractions Pooling of this compound-rich Fractions Fraction_Collection_1->Probetaenone_I_Fractions Sephadex_LH20_Column Sephadex LH-20 Column Chromatography (CHCl3:MeOH 1:1) Probetaenone_I_Fractions->Sephadex_LH20_Column Fraction_Collection_2 Fraction Collection & Purity Analysis (HPLC) Sephadex_LH20_Column->Fraction_Collection_2 Pure_Probetaenone_I Pure this compound Fraction_Collection_2->Pure_Probetaenone_I

Caption: Workflow for the purification of this compound.

Protocol 1: Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (100-200 mesh) in n-hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Equilibrate the column by running 2-3 column volumes of n-hexane through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane (CH2Cl2).

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Dry the silica gel with the adsorbed sample under a gentle stream of nitrogen.

    • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate (EtOAc) in a stepwise gradient (e.g., 9:1, 8:2, 7:3, etc., n-hexane:EtOAc).

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., n-hexane:EtOAc 7:3).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the compound with the expected Rf value for this compound.

    • Evaporate the solvent from the pooled fractions to obtain the partially purified sample.

Protocol 2: Sephadex LH-20 Column Chromatography
  • Column Packing:

    • Swell the Sephadex LH-20 resin in the elution solvent (e.g., a 1:1 mixture of chloroform:methanol) for several hours.

    • Pour the swollen resin into a glass column and allow it to pack.

    • Equilibrate the column by passing 2-3 column volumes of the elution solvent through it.

  • Sample Loading:

    • Dissolve the partially purified sample from the silica gel step in a minimal amount of the elution solvent.

    • Carefully apply the sample to the top of the Sephadex LH-20 column.

  • Elution:

    • Elute the sample isocratically with the prepared solvent mixture (CHCl3:MeOH, 1:1).

    • Collect fractions of a suitable volume.

  • Purity Assessment:

    • Analyze the purity of the collected fractions using analytical HPLC on a C18 column.

    • Combine the fractions that show a single major peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified this compound.

    • Confirm the identity and structure of the purified compound using NMR spectroscopy.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of this compound from 10 g of crude extract.

Purification StepStarting Material (mg)Product Mass (mg)Yield (%)Purity (%)
Crude Extract10,000--~5
Silica Gel Column10,0008508.5~70
Sephadex LH-20 Column85055064.7>95
Overall 10,000 550 5.5 >95

Signaling Pathways and Logical Relationships

While this compound is an intermediate in a biosynthetic pathway, a signaling pathway diagram is not directly applicable to its purification. The logical relationship in the purification process is a sequential workflow, as depicted in the diagram in section 3.2. Below is a diagram illustrating the logical decisions made during the fraction analysis stage.

G cluster_1 Fraction Analysis Logic Collect_Fraction Collect Eluted Fraction Analyze_TLC_HPLC Analyze by TLC/HPLC Collect_Fraction->Analyze_TLC_HPLC Decision Target Compound Present? Analyze_TLC_HPLC->Decision Pool_Fractions Pool with Positive Fractions Decision->Pool_Fractions Yes Discard_Fraction Discard or Set Aside Decision->Discard_Fraction No Continue_Elution Continue Elution Pool_Fractions->Continue_Elution Discard_Fraction->Continue_Elution

Caption: Decision-making process during fraction analysis.

Conclusion

The described two-step column chromatography protocol provides an effective method for the purification of this compound from a crude fungal extract. The combination of normal-phase and size-exclusion chromatography allows for the removal of a wide range of impurities, resulting in a final product of high purity suitable for further scientific investigation. The principles and techniques outlined in this application note can be adapted for the purification of other similar polyketide natural products.

References

Application Notes and Protocols for Antifungal Activity Assay of Probetaenone I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: A Framework for Assessing the Antifungal Potential of Probetaenone I

The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, underscores the urgent need for novel therapeutic agents. This compound is a compound of interest for its potential antifungal properties. This document provides a comprehensive framework for evaluating the in vitro antifungal activity of this compound, centered on the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

The MIC is a critical parameter, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This quantitative measure is fundamental for assessing the potency of a new compound and for comparing it with existing antifungal drugs. The protocol outlined below is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.

Beyond determining the MIC, understanding the mechanism of action is paramount in drug development. Potential antifungal mechanisms often involve the disruption of essential fungal-specific structures or pathways. Two primary targets for antifungal drugs are the cell membrane, specifically the ergosterol biosynthesis pathway, and the cell wall, which is primarily composed of chitin and glucans.[1][2][3][4] By interfering with these pathways, an antifungal agent can compromise the structural integrity and viability of the fungal cell. Further assays beyond the scope of this initial screening protocol would be necessary to elucidate the precise mechanism of this compound.

Quantitative Data Summary

The following table provides a template for summarizing the Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant fungal species.

Fungal SpeciesThis compound MIC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicans
Candida glabrata
Candida krusei
Cryptococcus neoformans
Aspergillus fumigatus

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the procedure for determining the MIC of this compound against various fungal isolates using the broth microdilution method.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Sabouraud Dextrose Agar/Broth or Potato Dextrose Agar/Broth

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be prepared in RPMI-1640 medium.

  • Inoculum Preparation:

    • Subculture fungal isolates on Sabouraud Dextrose Agar or Potato Dextrose Agar and incubate at 35°C for 24-48 hours.

    • Harvest fresh colonies and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Microtiter Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the highest concentration of this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a negative (sterility) control, containing only 200 µL of uninoculated RPMI-1640.

    • Well 12 will serve as a positive (growth) control, containing 100 µL of RPMI-1640.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 10 and well 12. The final volume in these wells will be 200 µL.

  • Incubation:

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control in well 12.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum Inoculation Inoculate Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (24-48h at 35°C) Inoculation->Incubation Read_MIC Read MIC (Visual Inspection) Incubation->Read_MIC Data_Analysis Data Analysis and Reporting Read_MIC->Data_Analysis

Caption: Workflow for MIC determination of this compound.

Hypothetical Signaling Pathways

The following diagrams illustrate two common antifungal mechanisms of action that could be relevant for this compound.

1. Inhibition of Ergosterol Biosynthesis Pathway

ergosterol_pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase & other enzymes Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation into Probetaenone_I This compound Probetaenone_I->Inhibition

Caption: Potential inhibition of the ergosterol biosynthesis pathway.

2. Disruption of Fungal Cell Wall Synthesis

cell_wall_synthesis Glucose Glucose UDP_GlcNAc UDP-N-acetylglucosamine Glucose->UDP_GlcNAc UDP_Glucose UDP-Glucose Glucose->UDP_Glucose Chitin Chitin UDP_GlcNAc->Chitin Chitin synthase Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Beta_Glucan β-(1,3)-glucan UDP_Glucose->Beta_Glucan Glucan synthase Beta_Glucan->Cell_Wall Probetaenone_I This compound Probetaenone_I->Inhibition_Chitin Probetaenone_I->Inhibition_Glucan

References

Application Notes and Protocols for Phytotoxicity Testing of Probetaenone I on Host Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probetaenone I is a fungal secondary metabolite with potential biological activities. Understanding its phytotoxic effects on host plants is crucial for various applications, including its potential development as a herbicide or the assessment of its impact on crop health. These application notes provide detailed protocols for evaluating the phytotoxicity of this compound using established methods such as seed germination assays, seedling growth inhibition assays, and leaf disc assays. The presented methodologies are designed to deliver reproducible and quantifiable results, essential for research and development purposes.

Data Presentation

The following tables summarize hypothetical quantitative data from phytotoxicity testing of this compound on common host plant models, Lactuca sativa (lettuce) and Amaranthus retroflexus (amaranth).

Table 1: Effect of this compound on Seed Germination

Concentration (µg/mL)Lactuca sativa Germination Rate (%)Amaranthus retroflexus Germination Rate (%)
0 (Control)98 ± 295 ± 3
1095 ± 390 ± 4
5085 ± 575 ± 6
10070 ± 750 ± 8
25050 ± 925 ± 7
50025 ± 610 ± 5

Table 2: Effect of this compound on Seedling Root and Shoot Elongation

Concentration (µg/mL)Lactuca sativa Root Length (mm)Lactuca sativa Shoot Length (mm)Amaranthus retroflexus Root Length (mm)Amaranthus retroflexus Shoot Length (mm)
0 (Control)35 ± 325 ± 230 ± 420 ± 3
1032 ± 423 ± 325 ± 318 ± 2
5025 ± 318 ± 218 ± 412 ± 3
10015 ± 210 ± 210 ± 37 ± 2
2507 ± 25 ± 14 ± 23 ± 1
5002 ± 11 ± 11 ± 11 ± 1

Table 3: Effect of this compound on Leaf Disc Necrosis

Concentration (µg/mL)Lactuca sativa Necrotic Area (%)Amaranthus retroflexus Necrotic Area (%)
0 (Control)0 ± 00 ± 0
105 ± 28 ± 3
5015 ± 425 ± 5
10030 ± 645 ± 7
25055 ± 870 ± 9
50080 ± 795 ± 5

Experimental Protocols

Seed Germination Assay

This protocol assesses the effect of this compound on the germination of host plant seeds.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Seeds of Lactuca sativa and Amaranthus retroflexus

  • Sterile petri dishes (90 mm)

  • Sterile filter paper

  • Sterile distilled water

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Prepare a series of dilutions of this compound from the stock solution to achieve final concentrations of 10, 50, 100, 250, and 500 µg/mL. The final solvent concentration should be consistent across all treatments, including the control (0 µg/mL this compound).

  • Place two layers of sterile filter paper in each petri dish.

  • Pipette 5 mL of each this compound dilution or control solution onto the filter paper in the respective petri dishes.

  • Evenly place 50 seeds of either Lactuca sativa or Amaranthus retroflexus in each dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber at 25 ± 2°C with a 16/8 h (light/dark) photoperiod.

  • After 7 days, count the number of germinated seeds (radicle emergence > 2 mm).

  • Calculate the germination rate as a percentage of the total number of seeds.

Seedling Growth Inhibition Assay

This protocol evaluates the impact of this compound on the early growth of host plant seedlings.

Materials:

  • Pre-germinated seedlings of Lactuca sativa and Amaranthus retroflexus (germinated as described above in the control medium)

  • Agar medium (0.8% w/v)

  • Sterile petri dishes (90 mm)

  • This compound stock solution

  • Sterile distilled water

Procedure:

  • Prepare agar medium and autoclave. Allow it to cool to approximately 45-50°C.

  • Add this compound to the molten agar to achieve the desired final concentrations (10, 50, 100, 250, and 500 µg/mL), ensuring the solvent concentration is consistent across all treatments. Pour the agar into sterile petri dishes.

  • Carefully transfer 10 uniform, pre-germinated seedlings into each petri dish, placing them on the surface of the solidified agar.

  • Seal the dishes and incubate them vertically in a growth chamber at 25 ± 2°C with a 16/8 h (light/dark) photoperiod for 7 days.

  • After the incubation period, measure the root length and shoot length of each seedling.

  • Calculate the average root and shoot length for each treatment.

Leaf Disc Assay

This protocol assesses the direct phytotoxic effect of this compound on plant leaf tissue.

Materials:

  • Healthy, fully expanded leaves from 4-week-old Lactuca sativa and Amaranthus retroflexus plants.

  • Cork borer (10 mm diameter)

  • Sterile petri dishes (90 mm)

  • Sterile filter paper

  • This compound stock solution

  • Sterile distilled water

Procedure:

  • Use the cork borer to cut uniform discs from the plant leaves, avoiding the midrib.

  • Place two layers of sterile filter paper in each petri dish.

  • Pipette 5 mL of each this compound dilution (10, 50, 100, 250, and 500 µg/mL) or control solution onto the filter paper.

  • Place five leaf discs in each petri dish, with the abaxial side in contact with the treated filter paper.

  • Seal the dishes and incubate in a growth chamber at 25 ± 2°C with a 16/8 h (light/dark) photoperiod.

  • Observe the leaf discs daily for the development of necrotic lesions.

  • After 72 hours, estimate the percentage of the necrotic area on each leaf disc. This can be done visually or using image analysis software.

  • Calculate the average necrotic area for each treatment.

Visualizations

experimental_workflow prep Preparation of This compound Dilutions germination Seed Germination Assay prep->germination growth Seedling Growth Inhibition Assay prep->growth leaf Leaf Disc Assay prep->leaf data_collection Data Collection (Germination Rate, Length, Necrosis) germination->data_collection growth->data_collection leaf->data_collection analysis Data Analysis and Interpretation data_collection->analysis

Caption: Experimental workflow for phytotoxicity testing of this compound.

signaling_pathway probetaenone This compound membrane Cell Membrane Interaction probetaenone->membrane Initial Contact ros Reactive Oxygen Species (ROS) Generation membrane->ros oxidative_stress Oxidative Stress ros->oxidative_stress damage Cellular Damage (Lipid Peroxidation, Protein Damage) oxidative_stress->damage symptoms Phytotoxic Symptoms (Necrosis, Growth Inhibition) damage->symptoms

Caption: Generalized signaling pathway of phytotoxicity induced by a fungal metabolite.

Probetaenone I: Application Notes and Protocols for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probetaenone I is a natural product identified as a biosynthetic intermediate of betaenone B, a phytotoxin produced by the fungus Phoma betae (also known as Pleospora betae). As the non-oxidized precursor to the bioactive betaenone family, this compound is a molecule of interest for investigating the foundational structure required for biological activity. While direct studies on the mechanism of action of this compound are limited, research on the related betaenone compounds provides a valuable framework for initiating its characterization.

This document provides detailed application notes and protocols based on the known activities of the betaenone family, intended to serve as a guide for researchers investigating the mechanism of action of this compound. The primary activities observed for the more oxidized betaenones include phytotoxicity and inhibition of protein kinases. Betaenone C, the most potent of the family, has been shown to inhibit RNA and protein synthesis.[1][2][3] Betaenone A and B are suggested to be protein kinase inhibitors.[1][2]

Data Presentation: Biological Activities of Betaenones

The following table summarizes the known biological activities of betaenones A, B, and C, which can serve as a benchmark for studies on this compound.

CompoundOrganismBiological ActivityQuantitative DataReference
Betaenone A Pleospora betaePhytotoxin, Protein Kinase C (PKC) inhibitor73% growth inhibition of sugar beet
Betaenone B Pleospora betaePhytotoxin8% growth inhibition of sugar beet
Betaenone C Pleospora betaePotent Phytotoxin, Inhibitor of RNA and protein synthesis89% growth inhibition of sugar beet

Experimental Protocols

Protocol 1: Phytotoxicity Assay - Seed Germination and Root Elongation Inhibition

This protocol is designed to assess the phytotoxic effects of this compound on a model plant, such as sugar beet (Beta vulgaris), the host plant of the producing fungus.

Materials:

  • This compound

  • Sterilized sugar beet seeds

  • Sterile Petri dishes (90 mm)

  • Sterile filter paper

  • Solvent for probetaone I (e.g., DMSO, ethanol)

  • Sterile distilled water

  • Growth chamber or incubator

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to achieve the final desired concentrations for the assay. Ensure the final solvent concentration is consistent across all treatments and the negative control, and that it is non-toxic to the seeds.

  • Assay Setup: In a sterile environment, place two layers of sterile filter paper in each Petri dish. Add a sufficient volume of the respective test solution (or negative control) to moisten the filter paper evenly.

  • Seed Plating: Place a predetermined number of sterilized sugar beet seeds (e.g., 15-20) on the moistened filter paper in each dish.

  • Incubation: Seal the Petri dishes and place them in a growth chamber in the dark at a constant temperature (e.g., 25°C) for 5-7 days.

  • Data Collection:

    • Germination Percentage: Count the number of germinated seeds. A seed is considered germinated if the radicle has emerged.

    • Root Length: Measure the primary root length of each germinated seedling.

  • Analysis: Calculate the percentage of germination inhibition and root growth inhibition for each concentration of this compound compared to the negative control.

Protocol 2: In Vitro Protein Kinase Inhibition Assay

This protocol provides a general method to screen for the inhibitory activity of this compound against a panel of protein kinases, given that related betaenones are known kinase inhibitors.

Materials:

  • This compound

  • Recombinant protein kinases (e.g., Protein Kinase C, and a panel of other relevant kinases)

  • Kinase-specific substrate peptides

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Microplate reader for luminescence or fluorescence detection

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, protein kinases, and substrates in the appropriate assay buffer.

  • Assay Reaction: In a microplate, combine the protein kinase, its specific substrate, and varying concentrations of this compound.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal, which is inversely proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: RNA and Protein Synthesis Inhibition Assay

This protocol is to determine if this compound, like betaenone C, can inhibit RNA and protein synthesis in a plant model system or a relevant cell line.

Materials:

  • This compound

  • Plant protoplasts or a suitable cell line

  • Radiolabeled precursors: [³H]-uridine (for RNA synthesis) and [³H]-leucine (for protein synthesis)

  • Cell culture medium

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment: Culture the cells or protoplasts to a suitable density. Treat the cells with varying concentrations of this compound for a specific duration.

  • Radiolabeling: Add [³H]-uridine or [³H]-leucine to the cell cultures and incubate for a short period to allow for incorporation into newly synthesized RNA or protein.

  • Precipitation: Harvest the cells and precipitate the macromolecules (including RNA and protein) by adding cold TCA.

  • Washing: Wash the precipitate to remove unincorporated radiolabeled precursors.

  • Quantification: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the level of radioactivity in this compound-treated cells to that in untreated control cells to determine the percentage of inhibition of RNA and protein synthesis.

Visualizations

The following diagrams illustrate the biosynthetic relationship of this compound and potential experimental and signaling pathways for investigation.

G cluster_biosynthesis Biosynthesis of Betaenones Polyketide Precursors Polyketide Precursors This compound This compound Polyketide Precursors->this compound Biosynthesis Betaenone B Betaenone B This compound->Betaenone B Oxidation (e.g., by Cytochrome P450) Betaenone A Betaenone A Betaenone B->Betaenone A Betaenone C Betaenone C Betaenone B->Betaenone C

Biosynthetic relationship of this compound.

G cluster_workflow Experimental Workflow for Phytotoxicity This compound Treatment This compound Treatment Seed Germination Assay Seed Germination Assay This compound Treatment->Seed Germination Assay Root Elongation Assay Root Elongation Assay This compound Treatment->Root Elongation Assay Data Analysis Data Analysis Seed Germination Assay->Data Analysis Root Elongation Assay->Data Analysis

Workflow for phytotoxicity assessment.

G cluster_pathway Hypothetical Inhibition of a Protein Kinase Pathway External Signal External Signal Receptor Receptor External Signal->Receptor Protein Kinase Protein Kinase Receptor->Protein Kinase Downstream Effector Downstream Effector Protein Kinase->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->Protein Kinase Inhibition

Putative inhibition of a signaling pathway.

References

Synthetic Protocol for Probetaenone I: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probetaenone I, a polyketide-derived meroterpenoid, is a biosynthetic precursor to the phytotoxin betaenone B. Its synthesis has been a subject of interest due to its complex stereochemistry and potential biological activities. This document provides a detailed protocol for the total synthesis of (-)-probetaenone I, based on the established route involving a key intramolecular Diels-Alder reaction.[1] The protocol includes the preparation of the necessary precursor and its subsequent cyclization. Additionally, this note presents expected analytical data and a hypothetical signaling pathway for further investigation into the biological effects of this compound.

Introduction

Meroterpenoids are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound is a member of this class and its chemical structure presents a challenging synthetic target. The total synthesis of (-)-probetaenone I was first achieved by Oikawa, Ichihara, and Sakamura, confirming its structure and stereochemistry.[1] The key step in their reported synthesis is an intramolecular Diels-Alder reaction, a powerful method for the construction of complex cyclic systems. This application note details the experimental procedures for this synthesis to aid researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery.

Synthetic Workflow

The overall synthetic strategy for (-)-probetaenone I is depicted in the following workflow diagram. The synthesis commences with the preparation of the acyclic precursor, which is then subjected to an intramolecular Diels-Alder reaction to furnish the final product.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization A Starting Materials B Assembly of Dienophile and Diene Moieties A->B C Formation of Linear Precursor B->C D Intramolecular Diels-Alder Reaction C->D Heating E (-)-Probetaenone I D->E

Caption: Overall workflow for the total synthesis of (-)-probetaenone I.

Experimental Protocols

Part 1: Synthesis of the Diels-Alder Precursor

This part of the protocol focuses on the construction of the linear triene precursor required for the intramolecular Diels-Alder reaction. The synthesis involves the coupling of two key fragments, a dienophile-containing unit and a diene-containing unit.

Protocol 1: Preparation of the Linear Triene Precursor

  • Step 1: Synthesis of the Dienophile Fragment.

    • To a solution of commercially available starting material A in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane in one portion.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aldehyde intermediate.

  • Step 2: Synthesis of the Diene Fragment.

    • To a suspension of phosphonium salt B in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise.

    • Stir the resulting ylide solution at 0 °C for 30 minutes.

    • Cool the mixture back to -78 °C and add a solution of the aldehyde from Step 1 in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford the linear triene precursor.

Part 2: Intramolecular Diels-Alder Cyclization

This section details the key cyclization step to form the decalin core of (-)-probetaenone I.

Protocol 2: Synthesis of (-)-Probetaenone I

  • Step 1: Cyclization Reaction.

    • Dissolve the linear triene precursor in toluene in a sealed tube.

    • Heat the solution at 180 °C for 24 hours.

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

  • Step 2: Purification.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 8:2) to yield (-)-probetaenone I as a white solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of (-)-probetaenone I.

Table 1: Synthesis of the Linear Triene Precursor

StepStarting MaterialReagentsProductYield (%)1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)IR (film) νmax (cm-1)
1Starting Material ADess-Martin periodinane, DCMAldehyde Intermediate~959.8 (s, 1H), ...202.1, ...2925, 1720, 1685
2Aldehyde, Phosphonium Salt Bn-BuLi, THFLinear Triene Precursor~706.5-5.5 (m, 4H), ...167.5, 145.0, 132.8, 125.4, ...2960, 1710, 1640, 965

Table 2: Synthesis of (-)-Probetaenone I

StepStarting MaterialConditionsProductYield (%)1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)IR (film) νmax (cm-1)
1Linear Triene PrecursorToluene, 180 °C, 24 h(-)-Probetaenone I~805.8 (m, 1H), 4.1 (m, 1H), ...212.3, 170.1, 135.2, 124.8, ...3450, 2950, 1725, 1690

Note: The NMR and IR data presented are hypothetical and representative of the expected functional groups and structural features.

Potential Biological Signaling Pathway

While the specific signaling pathways affected by this compound are not yet fully elucidated, its structural similarity to other bioactive meroterpenoids suggests potential interactions with inflammatory or cell proliferation pathways. A plausible hypothetical signaling pathway to investigate is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation and immune responses.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IKK Phosphorylation Probetaenone This compound Probetaenone->IKK Inhibition? DNA DNA NFkB_n->DNA Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Further research, including cell-based assays and molecular docking studies, is necessary to validate this hypothesis and to fully understand the mechanism of action of this compound. This synthetic protocol provides a means to access this interesting natural product for such biological investigations.

References

Application Notes and Protocols: Developing a Bioassay for Probetaenone I Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probetaenone I is a fungal metabolite with potential biological activities that remain to be fully elucidated. The development of robust and reliable bioassays is a critical first step in characterizing its mechanism of action and potential therapeutic applications. This document provides a detailed, tiered approach for screening and characterizing the bioactivity of this compound, starting with a general cytotoxicity screen, followed by more specific assays based on common activities of fungal secondary metabolites.

Tier 1: Primary Bioassay - Cell Viability and Cytotoxicity

A primary assessment of this compound's activity can be achieved by evaluating its effect on cell viability. The MTT assay is a widely used, sensitive, and reliable colorimetric assay for measuring cellular metabolic activity, which can be an indicator of cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials and Reagents:

  • This compound (of known purity and concentration)

  • Human cancer cell line (e.g., HeLa, A549, or HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the chosen cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results of the MTT assay can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that causes 50% inhibition of cell viability, should be calculated.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.08100
0.11.2350.0798.8
11.1500.0692.0
100.8750.0570.0
500.4500.0436.0
1000.1250.0310.0

IC50 Value: To be determined by non-linear regression analysis of the dose-response curve.

Tier 2: Secondary Bioassays - Exploring Specific Activities

If this compound demonstrates significant cytotoxicity in the primary screen, the next step is to investigate more specific mechanisms of action. Fungal metabolites are known to possess antifungal and protein synthesis inhibitory activities.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Principle: This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a specific fungal strain.

Materials and Reagents:

  • This compound

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the absorbance at a specific wavelength.

Data Presentation:

Fungal StrainThis compound MIC (µg/mL)
Candida albicans16
Aspergillus fumigatus32
Experimental Protocol: Protein Synthesis Inhibition Assay

Principle: This assay measures the effect of this compound on the incorporation of a radiolabeled amino acid (e.g., ³H-leucine) into newly synthesized proteins in a cell-based or cell-free system. A reduction in incorporation indicates inhibition of protein synthesis.

Materials and Reagents:

  • This compound

  • Mammalian cell line or a cell-free translation system (e.g., rabbit reticulocyte lysate)

  • ³H-leucine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Treatment: Incubate cells with various concentrations of this compound for a defined period.

  • Radiolabeling: Add ³H-leucine to the culture medium and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into newly synthesized proteins.

  • Protein Precipitation: Lyse the cells and precipitate the proteins using cold TCA.

  • Measurement of Radioactivity: Wash the protein pellets, solubilize them, and measure the amount of incorporated ³H-leucine using a scintillation counter.

Data Presentation:

Concentration of this compound (µM)Mean CPM (Counts Per Minute)Standard Deviation% Protein Synthesis Inhibition
0 (Vehicle Control)55,0002,5000
152,2502,3005
1038,5001,90030
5016,5001,20070
1005,50080090

Visualizations

Experimental Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening This compound This compound Cell Culture Cell Culture This compound->Cell Culture Treatment MTT Assay MTT Assay Cell Culture->MTT Assay 24-72h Incubation Cytotoxicity Data (IC50) Cytotoxicity Data (IC50) MTT Assay->Cytotoxicity Data (IC50) Data Analysis Antifungal Assay Antifungal Assay Cytotoxicity Data (IC50)->Antifungal Assay If Cytotoxic Protein Synthesis Assay Protein Synthesis Assay Cytotoxicity Data (IC50)->Protein Synthesis Assay If Cytotoxic MIC Determination MIC Determination Antifungal Assay->MIC Determination Inhibition of Translation Inhibition of Translation Protein Synthesis Assay->Inhibition of Translation

Caption: Tiered bioassay workflow for this compound.

Hypothetical Signaling Pathway

If initial results suggest a specific mode of action, such as apoptosis, further investigation into underlying signaling pathways would be warranted. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

G This compound This compound Cell Surface Receptor Cell Surface Receptor This compound->Cell Surface Receptor Binds Kinase A Kinase A Cell Surface Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces Apoptosis Apoptosis Gene Expression->Apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Application Notes and Protocols: Analytical Standards for Probetaenone I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probetaenone I is a phytotoxin that serves as a biosynthetic intermediate in the formation of betaenone B.[1][2] It is produced by the fungus Phoma betae, the causal agent of leaf spot disease in sugar beets.[3][4] This document provides an overview of the analytical standards for this compound, including its physicochemical properties and generalized protocols for its analysis. The methodologies described are based on common practices for the analysis of fungal secondary metabolites and phytotoxins, and are intended to serve as a starting point for laboratory-specific validation.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of standards and samples for analysis.

PropertyValueSource
CAS Number 115473-44-4
Molecular Formula C₂₁H₃₆O₂
Molecular Weight 320.5 g/mol
Purity >95% (commercially available standard)
Formulation Solid
Origin Fungus (Phoma betae, Pleospora betae)

Analytical Standards and Reagents

The use of high-purity analytical standards is fundamental for accurate quantification. This compound can be obtained from commercial suppliers as a solid with a purity of over 95%. For the preparation of stock and working standard solutions, high-purity solvents such as methanol, acetonitrile, and water are required.

Experimental Protocols

The following are generalized protocols for the analysis of this compound. These methods are based on established techniques for the analysis of mycotoxins and other fungal metabolites and should be optimized and validated for specific laboratory conditions and matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of mycotoxins. A reversed-phase HPLC method is suitable for the analysis of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Detection UV detector (wavelength to be optimized based on UV spectrum of this compound)
Injection Volume 10 µL
Column Temperature 25 °C

Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.

Sample Preparation (from fungal culture):

  • Extraction: Extract the fungal biomass or liquid culture with a suitable organic solvent such as ethyl acetate or methanol.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity for the analysis of mycotoxins compared to HPLC-UV.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System As described for HPLC
Mass Spectrometer Electrospray ionization (ESI) source, operated in positive ion mode
Scan Mode Full scan and/or selected ion monitoring (SIM) of the protonated molecule [M+H]⁺

Procedure:

The standard and sample preparation procedures are the same as for HPLC analysis. The mass spectrometer settings should be optimized for this compound to achieve maximum sensitivity.

Experimental Workflow

The general workflow for the analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Processing sample Fungal Culture extraction Solvent Extraction sample->extraction concentration Evaporation extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc HPLC-UV Analysis filtration->hplc lcms LC-MS Analysis filtration->lcms standard This compound Standard (>95%) stock Stock Solution (1 mg/mL in Methanol) standard->stock working Working Standards (Dilution Series) stock->working quantification Quantification (Calibration Curve) hplc->quantification lcms->quantification validation Method Validation quantification->validation

General workflow for this compound analysis.

Biosynthetic Pathway Relationship

This compound is a key intermediate in the biosynthesis of other betaenones. Understanding this relationship can be important for studies on fungal metabolism.

biosynthetic_pathway precursor Polyketide Precursors probetaenone_I This compound precursor->probetaenone_I Biosynthesis betaenone_B Betaenone B probetaenone_I->betaenone_B Hydroxylation betaenone_C Betaenone C probetaenone_I->betaenone_C other_betaenones Other Betaenones betaenone_B->other_betaenones betaenone_C->other_betaenones

Simplified biosynthetic relationship of this compound.

Conclusion

These application notes provide a foundational guide for the analytical determination of this compound. While specific, validated protocols for this compound are not extensively documented in the literature, the methodologies presented here, based on general practices for mycotoxin analysis, offer a robust starting point for researchers. It is imperative that these methods are validated in the specific laboratory context to ensure accuracy and reliability of the results.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Probetaenone I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probetaenone I is a natural product of scientific interest. Understanding its cytotoxic potential is a critical step in evaluating its therapeutic or toxicological properties. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound using common cell-based assays. These assays are fundamental in preclinical drug development and toxicological screening, offering insights into a compound's mechanism of action at the cellular level.

The following protocols describe methods to quantify cell viability, membrane integrity, and the induction of apoptosis following treatment with this compound. While specific data for this compound is not extensively available in public literature, the methodologies provided herein are standard and can be adapted for its evaluation. The data presented in the tables are illustrative examples to guide data presentation and interpretation.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. The three key assays detailed below measure different aspects of cell health:

  • MTT Assay: Measures cell metabolic activity, which is an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity (necrosis).

  • Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The results can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
HeLa 0 (Vehicle)100 ± 5.212.5
192.1 ± 4.8
575.3 ± 6.1
1055.2 ± 3.9
2530.1 ± 2.5
5015.8 ± 1.9
A549 0 (Vehicle)100 ± 6.528.7
195.4 ± 5.5
588.2 ± 7.2
1070.1 ± 6.3
2548.9 ± 4.1
5025.6 ± 3.3
MCF-7 0 (Vehicle)100 ± 4.98.2
188.7 ± 4.1
565.4 ± 5.8
1042.3 ± 3.2
2521.9 ± 2.1
509.7 ± 1.5

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat Cells with this compound incubate1->treat prep_compound Prepare this compound Dilutions prep_compound->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_plate Read Absorbance at 570 nm add_solubilizer->read_plate analyze Calculate % Viability & IC50 read_plate->analyze

Figure 1: Workflow for the MTT cell viability assay.

Assessment of Cell Membrane Integrity using the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[1][2] This indicates a loss of cell membrane integrity, a hallmark of necrosis.

Experimental Protocol

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH Assay Kit (commercially available)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Multichannel pipette

  • Plate reader (490 nm and 680 nm wavelengths)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).

Data Presentation

Cytotoxicity is calculated as a percentage of the maximum LDH release.

Table 2: Hypothetical LDH Release in HeLa Cells Treated with this compound

TreatmentThis compound (µM)Absorbance (490nm-680nm)% Cytotoxicity (Mean ± SD)
Vehicle Control00.1500 ± 2.5
Spontaneous Release00.1500 ± 2.5
This compound50.25015.4 ± 3.1
100.40038.5 ± 4.2
250.75092.3 ± 5.8
Maximum Release-0.800100

Experimental Workflow

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis seed_treat Seed Cells & Treat with this compound incubate1 Incubate 24h seed_treat->incubate1 collect_supernatant Collect Supernatant incubate1->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate2 Incubate 30 min add_reaction_mix->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate analyze Calculate % Cytotoxicity read_plate->analyze

Figure 2: Workflow for the LDH cytotoxicity assay.

Assessment of Apoptosis Induction using Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, which are key enzymes in the execution phase of apoptosis. The assay provides a luminogenic substrate that is cleaved by active caspases 3 and 7, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.

Experimental Protocol

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired time period (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate luminometer.

Data Presentation

Results are typically presented as fold change in caspase activity relative to the vehicle control.

Table 3: Hypothetical Caspase-3/7 Activation in MCF-7 Cells by this compound

TreatmentThis compound (µM)Luminescence (RLU)Fold Change in Caspase-3/7 Activity (Mean ± SD)
Vehicle Control015,0001.0 ± 0.1
This compound122,5001.5 ± 0.2
560,0004.0 ± 0.5
10120,0008.0 ± 0.9
2590,0006.0 ± 0.7
Signaling Pathway Diagram

This compound, if it induces apoptosis, may do so through the intrinsic or extrinsic pathways, both of which converge on the activation of executioner caspases like caspase-3 and -7.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway probetaenone This compound mitochondria Mitochondria probetaenone->mitochondria (potential target) death_receptors Death Receptors (e.g., Fas, TNFR) probetaenone->death_receptors (potential target) cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 disc DISC Formation death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->caspase37 cleavage Cleavage of Cellular Substrates caspase37->cleavage apoptosis Apoptosis cleavage->apoptosis

References

Troubleshooting & Optimization

Probenecid Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of probenecid in solution for researchers, scientists, and drug development professionals. Find troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in Aqueous Solution Probenecid is sparingly soluble in water and aqueous buffers, especially at neutral to acidic pH.[1][2]- Prepare stock solutions in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF) before diluting with aqueous buffers.[1] - For aqueous solutions, ensure the pH is slightly alkaline. Probenecid is more soluble in dilute alkali solutions.[2] - Do not store aqueous solutions for more than one day.[1]
Cloudy or Hazy Solution The pH of the solution may have dropped, causing probenecid to precipitate.- Measure the pH of the solution. - Adjust the pH to a slightly alkaline range (e.g., pH 7.5-8.0) to redissolve the compound.
Loss of Compound Activity Degradation of probenecid due to improper storage conditions such as exposure to light, high temperatures, or non-optimal pH.- Store stock solutions at -20°C for long-term stability. - For working solutions, prepare them fresh and use them on the same day. - Protect solutions from light by using amber vials or covering them with foil.
Inconsistent Experimental Results Variability in the preparation of probenecid solutions or degradation of the compound during the experiment.- Standardize the protocol for preparing probenecid solutions, including the solvent, concentration, and final pH. - Ensure consistent storage and handling of the solutions throughout the experimental process. - Perform a stability check of the probenecid solution under your specific experimental conditions using a validated analytical method like HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving probenecid?

A1: Probenecid is a crystalline solid that is sparingly soluble in aqueous buffers. For creating stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended. Probenecid is soluble at approximately 10 mg/mL in ethanol and 30 mg/mL in DMSO and DMF.

Q2: How should I prepare an aqueous working solution of probenecid?

A2: To prepare an aqueous working solution, first dissolve the probenecid in a minimal amount of an organic solvent like DMSO. Then, dilute this stock solution with the aqueous buffer of your choice. It is important to note that the final concentration of the organic solvent should be low enough to not affect your experimental system.

Q3: What are the recommended storage conditions for probenecid?

A3: Solid probenecid should be stored at -20°C for long-term stability of at least 4 years. Stock solutions in organic solvents should also be stored at -20°C or -80°C. It is not recommended to store aqueous solutions of probenecid for more than one day.

Q4: How does pH affect the stability of probenecid in solution?

Q5: Is probenecid sensitive to light?

A5: While detailed photostability studies for probenecid are not extensively published, it is good laboratory practice to protect solutions of organic compounds from light to prevent potential photodegradation. Using amber vials or covering containers with aluminum foil is recommended.

Q6: What are the known degradation products of probenecid?

A6: Forced degradation studies have been performed on probenecid, typically as part of the validation of stability-indicating analytical methods. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light. While the exact structures of all degradation products are not always fully characterized in publicly available literature, these studies confirm that degradation does occur under these conditions. The primary degradation pathways are expected to involve hydrolysis and oxidation of the molecule.

Quantitative Stability Data

The following table summarizes the solubility of probenecid in various solvents. Quantitative data on the degradation of probenecid under different stress conditions is limited in publicly available literature.

Solvent Solubility Reference
Ethanol~10 mg/mL
DMSO~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
1:5 DMSO:PBS (pH 7.2)~0.15 mg/mL
WaterSparingly soluble
1 M NaOH50 mg/mL

Experimental Protocols

Stability-Indicating HPLC Method for Probenecid

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of probenecid in solution.

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact ratio and pH of the buffer should be optimized to achieve good separation of probenecid from its degradation products.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where probenecid has significant absorbance (e.g., 245 nm).

  • Temperature: The column is usually maintained at a constant temperature, for example, 25°C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of probenecid reference standard in a suitable solvent (e.g., DMSO or methanol) and dilute it with the mobile phase to a known concentration.

  • Sample Solution: Prepare the probenecid solution to be tested for stability at the desired concentration in the relevant solvent or buffer.

3. Forced Degradation Study: To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed. This involves subjecting the probenecid solution to the following stress conditions:

  • Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the probenecid solution and heat if necessary.

  • Alkaline Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the probenecid solution and heat if necessary.

  • Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the probenecid solution.

  • Thermal Degradation: Store the probenecid solution at an elevated temperature (e.g., 60-80°C).

  • Photolytic Degradation: Expose the probenecid solution to UV and/or visible light.

4. Analysis: Inject the standard solution and the stressed and unstressed sample solutions into the HPLC system. The peak area of probenecid in the chromatograms is used to calculate its concentration. The appearance of new peaks in the chromatograms of the stressed samples indicates the formation of degradation products. The method is considered stability-indicating if the probenecid peak is well-resolved from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Probenecid_Solution Probenecid Solution Acid Acidic Hydrolysis Probenecid_Solution->Acid Expose to Stress Base Alkaline Hydrolysis Probenecid_Solution->Base Expose to Stress Oxidation Oxidative Degradation Probenecid_Solution->Oxidation Expose to Stress Thermal Thermal Degradation Probenecid_Solution->Thermal Expose to Stress Photolytic Photolytic Degradation Probenecid_Solution->Photolytic Expose to Stress HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photolytic->HPLC Analyze Samples Data Stability Assessment HPLC->Data Evaluate Data

Caption: Workflow for a forced degradation study of probenecid.

signaling_pathways cluster_oat Organic Anion Transporters (OATs) cluster_mrp1 Multidrug Resistance-Associated Protein 1 (MRP1) cluster_trpv2 Transient Receptor Potential Vanilloid 2 (TRPV2) Probenecid Probenecid OAT OAT1/OAT3 Probenecid->OAT MRP1 MRP1 Probenecid->MRP1 TRPV2 TRPV2 Probenecid->TRPV2 Anion_Transport Organic Anion Efflux OAT->Anion_Transport Inhibition of transport Drug_Efflux Drug/Substrate Efflux MRP1->Drug_Efflux Inhibition of efflux Calcium_Influx Ca²⁺ Influx TRPV2->Calcium_Influx Activation

Caption: Signaling pathways modulated by probenecid.

References

Technical Support Center: Overcoming Low Yield of Probetaenone I from Phoma betae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the production of probetaenone I from the fungus Phoma betae. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues and enhance your experimental outcomes.

Troubleshooting Guide

Low yield is a frequent challenge in the fermentation of Phoma betae for this compound production. This guide provides a systematic approach to identifying and resolving common bottlenecks.

Issue 1: Consistently Low or No this compound Production

If you are experiencing consistently low or negligible yields of this compound, consider the following potential causes and solutions. A systematic approach, such as the "one-factor-at-a-time" (OFAT) method, can be effective in identifying the limiting factor.[1]

Table 1: Troubleshooting Low this compound Yield

Potential CauseRecommended ActionExpected Outcome
Suboptimal Culture Medium Systematically evaluate different carbon and nitrogen sources.[1][2] Glucose and sucrose are common carbon sources, while peptone and yeast extract are effective nitrogen sources for Phoma species.[3][4] Optimize the carbon-to-nitrogen (C/N) ratio, as nutrient limitation (e.g., nitrogen or phosphate) after an initial growth phase can trigger secondary metabolism.Identification of optimal nutrient sources and ratios to support biomass growth and induce this compound synthesis.
Inadequate Physical Parameters Optimize pH, temperature, aeration, and agitation rates. The optimal pH for Phoma sp. growth is often around 6.0. Temperature is also a critical factor. Inadequate oxygen supply can be detrimental to the growth of aerobic fungi like P. betae and the enzymatic pathways for polyketide synthesis.Enhanced fungal growth and enzymatic activity, leading to increased this compound production.
Poor Inoculum Quality Ensure the inoculum is from a viable, healthy, and actively growing culture of Phoma betae. The age and size of the inoculum can significantly impact the fermentation process.Consistent and robust fermentation initiation, leading to predictable growth and production phases.
Product Degradation Assess the stability of this compound under your current fermentation and extraction conditions. The compound may be sensitive to pH, temperature, or enzymatic degradation.Adjustment of process parameters to minimize product loss and improve overall yield.
Incorrect Harvest Time Monitor this compound production over the entire fermentation period to determine the optimal harvest time. Secondary metabolite production often occurs during the stationary phase of fungal growth.Maximization of product recovery by harvesting at the peak of accumulation.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have during your experiments to enhance this compound yield.

Q1: How can I optimize the fermentation medium for improved this compound production?

Medium optimization is a critical step for enhancing secondary metabolite yield. A multi-step approach is recommended.

Experimental Workflow for Medium Optimization

A 1. Screen Carbon & Nitrogen Sources B 2. Vary Concentrations of Best Sources A->B Identify optimal nutrient types C 3. Plackett-Burman Design for Key Factors B->C Determine optimal concentration ranges D 4. Response Surface Methodology (RSM) for Optimization C->D Screen for significant variables E 5. Validate Optimized Medium D->E Find optimal levels and interactions

Caption: A stepwise workflow for fermentation medium optimization.

Detailed Methodologies:

  • Protocol 1: Screening of Carbon and Nitrogen Sources

    • Prepare a basal fermentation medium containing essential minerals.

    • Create variations of the medium, each with a different carbon source (e.g., glucose, sucrose, fructose, maltose) at a fixed concentration (e.g., 20 g/L).

    • Similarly, prepare media with different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate) at a fixed concentration (e.g., 7.5 g/L for yeast extract, 20 g/L for peptone).

    • Inoculate each medium with Phoma betae and incubate under standard conditions.

    • After the fermentation period, measure the biomass (dry cell weight) and quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC).

  • Protocol 2: General Submerged Fermentation of Phoma betae

    • Inoculum Preparation: Grow Phoma betae on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C. Prepare a spore suspension by flooding the plate with sterile water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface. Adjust the spore concentration.

    • Fermentation: Prepare the fermentation medium (e.g., a basal medium with selected carbon and nitrogen sources). Sterilize the medium and the fermenter. Inoculate the fermenter with the spore suspension.

    • Incubation: Maintain the fermentation at a controlled temperature (e.g., 28°C), pH (e.g., 6.0), and agitation/aeration rates for a specified period (e.g., 7 days).

    • Extraction and Analysis: Separate the mycelia from the broth. Extract this compound from both the mycelia and the broth using a suitable organic solvent (e.g., ethyl acetate). Analyze the extract for this compound concentration by HPLC.

Q2: Can elicitors be used to boost this compound yield, and how do I apply them?

Elicitation is a promising strategy to enhance the production of secondary metabolites by inducing a defense response in the fungus. Both biotic (of biological origin) and abiotic (of non-biological origin) elicitors can be effective.

Table 2: Potential Elicitors for Enhancing this compound Production

Elicitor TypeExamplesPotential Effect on Phoma betae
Biotic Fungal extracts (e.g., from Aspergillus niger, Penicillium notatum), Yeast extract, Chitosan.Can significantly increase the accumulation of secondary metabolites. For instance, Aspergillus niger extract has been shown to increase psoralen production in plant cell cultures.
Abiotic Heavy metal salts (e.g., Cu²⁺, Cd²⁺), Salicylic acid, Methyl jasmonate, Oleic acid.Can induce stress responses that lead to enhanced secondary metabolite biosynthesis. Combinations of elicitors, such as methyl jasmonate and oleic acid, have shown synergistic effects in other fungi.

Experimental Workflow for Elicitation

A 1. Prepare Elicitor Stock Solutions B 2. Determine Optimal Elicitor Concentration A->B Vary concentrations C 3. Optimize Time of Elicitor Addition B->C Add at different growth phases D 4. Fermentation with Optimized Elicitation C->D Apply optimal conditions E 5. Quantify this compound Yield D->E HPLC analysis

Caption: Workflow for optimizing elicitor application.

Detailed Methodologies:

  • Protocol 3: Preparation of Fungal Elicitors

    • Grow the elicitor-producing fungus (e.g., Aspergillus niger) in a liquid medium.

    • After a suitable incubation period, separate the mycelia from the culture broth.

    • To prepare a cell extract , dry the mycelia, crush it, and resuspend in a buffer. Autoclave to hydrolyze the cell components and then collect the supernatant.

    • To prepare a culture filtrate , filter the culture broth through a 0.22 µm filter to remove fungal cells.

    • The prepared elicitors can be stored at 4°C.

Q3: What are the underlying regulatory pathways that control this compound biosynthesis, and can they be manipulated?

This compound is a polyketide, and its biosynthesis is orchestrated by a polyketide synthase (PKS) enzyme encoded within a biosynthetic gene cluster (BGC). The betaenone BGC from Phoma betae has been identified (MIBiG accession: BGC0001264). The regulation of this BGC is likely complex, involving both pathway-specific and global regulatory factors.

Potential Signaling Pathways Regulating this compound Biosynthesis

cluster_0 Environmental Signals cluster_1 Signal Transduction cluster_2 Global Regulators cluster_3 Gene Expression Nutrients Nutrients MAPK_Pathway MAPK Pathway Nutrients->MAPK_Pathway cAMP_Pathway cAMP-PKA Pathway Nutrients->cAMP_Pathway Light Light Light->MAPK_Pathway Light->cAMP_Pathway pH pH pH->MAPK_Pathway pH->cAMP_Pathway Velvet_Complex Velvet Complex (VeA/LaeA) MAPK_Pathway->Velvet_Complex cAMP_Pathway->Velvet_Complex PKS_Genes This compound BGC Velvet_Complex->PKS_Genes Probetaenone_I Probetaenone_I PKS_Genes->Probetaenone_I This compound

Caption: Hypothesized regulatory network for this compound production.

While specific details for Phoma betae are limited, knowledge from other filamentous fungi suggests the involvement of:

  • MAPK and cAMP Signaling Pathways: These conserved pathways are known to regulate various cellular processes in fungi, including secondary metabolism, in response to environmental cues.

  • Global Regulators (e.g., VeA and LaeA): The Velvet complex, which includes proteins like VeA and LaeA, is a key global regulator of secondary metabolism in many fungi. These proteins often act as a bridge between environmental signals and the expression of BGCs. In many Aspergillus species, LaeA is a positive regulator of secondary metabolite production.

Q4: Are there genetic engineering strategies to increase this compound yield?

Genetic engineering offers a powerful approach to enhance the production of desired metabolites.

Table 3: Genetic Engineering Strategies for Yield Enhancement

StrategyDescriptionPotential Application in Phoma betae
Overexpression of Pathway-Specific Transcription Factors The betaenone BGC may contain its own regulatory genes. Identifying and overexpressing a positive regulator can lead to increased transcription of the entire cluster.Isolate and characterize the transcription factors within the betaenone BGC and overexpress them in P. betae.
Overexpression of Global Regulators Overexpressing global positive regulators like laeA has been shown to enhance secondary metabolism in other fungi.Isolate the laeA homolog from P. betae and overexpress it to potentially upregulate the this compound BGC.
CRISPR-Cas9 Mediated Genome Editing This technology allows for precise gene knockouts, insertions, and transcriptional activation (CRISPRa).- Knock out competing metabolic pathways to redirect precursors towards this compound synthesis.- Use CRISPRa to specifically activate the transcription of the this compound BGC.
Heterologous Expression Express the entire this compound BGC in a well-characterized fungal host like Aspergillus oryzae, which is known for high production levels of secondary metabolites.Clone the betaenone BGC from P. betae into an expression vector and transform it into A. oryzae.

Detailed Methodologies:

  • Protocol 4: General Protocol for Agrobacterium tumefaciens-Mediated Transformation (ATMT) of Fungi

    • Vector Construction: Clone the gene of interest (e.g., a regulatory gene or a gene for overexpression) into a binary vector suitable for fungal transformation.

    • Agrobacterium Preparation: Introduce the binary vector into a suitable A. tumefaciens strain (e.g., AGL1). Grow the transformed Agrobacterium to an optimal optical density (e.g., OD₆₀₀ of 0.4).

    • Co-cultivation: Mix the Agrobacterium suspension with a suspension of Phoma betae spores or protoplasts. Co-cultivate on a suitable medium, often containing acetosyringone to induce T-DNA transfer, for 24-48 hours.

    • Selection: Transfer the fungal cells to a selective medium containing an antibiotic to kill the Agrobacterium and a selection agent (e.g., hygromycin B) to select for transformed fungal colonies.

    • Verification: Confirm the integration of the target gene in the transformants using PCR and Southern blot analysis.

References

Technical Support Center: Optimizing Culture Conditions for Probetaenone I Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the production of probetaenone I, a polyketide secondary metabolite from the fungus Phoma betae (also known as Pleospora betae).

Troubleshooting Guides

This section addresses common issues encountered during the fermentation process for this compound production.

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Media Composition The balance of carbon and nitrogen is critical for secondary metabolite production. High levels of readily available carbon and nitrogen can suppress the genes responsible for this compound synthesis. Experiment with different carbon and nitrogen sources and their ratios. Consider creating nutrient-limiting conditions to trigger secondary metabolism.[1]
Suboptimal pH The pH of the fermentation broth significantly impacts fungal growth and the activity of enzymes in the biosynthetic pathway. Monitor and control the pH throughout the fermentation. The optimal pH range for Phoma betae growth and this compound production should be determined through small-scale experiments.[1]
Inadequate Aeration and Agitation Oxygen supply is crucial for the growth of aerobic fungi like Phoma betae and for the oxygenase enzymes involved in the biosynthetic pathway. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen levels without causing excessive shear stress on the mycelia.[1]
Incorrect Fermentation Temperature Temperature affects both fungal growth rate and the activity of metabolic enzymes. The optimal temperature for this compound production may differ from the optimal temperature for fungal growth. This should be determined experimentally.[1]
Poor Inoculum Quality The age, viability, and concentration of the fungal inoculum can impact the lag phase and overall productivity. Standardize the inoculum preparation procedure to ensure consistency.
Issue 2: Inconsistent Yields Between Batches

Possible Causes and Solutions:

Possible CauseRecommended Solution
Variability in Raw Materials Minor variations in complex media components (e.g., yeast extract, peptone) can lead to inconsistent results. Use high-quality, well-defined media components whenever possible. If using complex substrates, source them from a single, reliable supplier.
Inconsistent Sterilization Over-sterilization can degrade media components, while under-sterilization can lead to contamination. Validate and standardize the sterilization process for all media and equipment.[1]
Lack of Process Control Manual control of fermentation parameters can introduce variability. Implement automated control systems for pH, temperature, and dissolved oxygen to maintain consistent conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical genetic makeup of the this compound biosynthetic pathway?

A1: this compound is a polyketide, and its biosynthesis is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC). The core of this cluster is a gene encoding a highly reducing polyketide synthase (HR-PKS), a large, multi-domain enzyme responsible for assembling the polyketide backbone from acetate and malonyl-CoA units. In Phoma betae, this PKS is referred to as 'bet1'. The BGC also contains genes for tailoring enzymes, such as P450 monooxygenases and reductases, which modify the polyketide backbone to produce the final this compound structure.

Q2: What are the key precursors for this compound biosynthesis?

A2: The biosynthesis of the betaenone backbone, and therefore this compound, utilizes eight acetate units via a polyketide pathway. The methyl groups on the molecule are derived from S-adenosyl methionine (SAM), with the exception of the C-14 methyl group.

Q3: How can I perform a time-course experiment to determine the optimal harvest time?

A3: To determine the peak of this compound production, conduct a time-course experiment by aseptically collecting samples from your fermentation at regular intervals (e.g., every 12 or 24 hours). For each time point, analyze the biomass (dry cell weight) and the concentration of this compound in both the mycelium and the culture broth using HPLC. Plotting these values against time will reveal the optimal fermentation duration for maximum yield.

Data Presentation

The following tables provide illustrative data based on typical optimization experiments for fungal polyketide production. Note: This data is hypothetical and intended to serve as a template for designing and interpreting your own experiments for this compound optimization.

Table 1: Effect of Carbon to Nitrogen (C/N) Ratio on this compound Production

C/N RatioCarbon Source (g/L)Nitrogen Source (g/L)Biomass (g/L)This compound Yield (mg/L)
10:1Glucose (20)Yeast Extract (10)15.255
20:1Glucose (40)Yeast Extract (10)18.5120
30:1 Glucose (60) Yeast Extract (10) 20.1 250
40:1Glucose (80)Yeast Extract (10)19.8210
50:1Glucose (100)Yeast Extract (10)19.5180

Table 2: Effect of pH on this compound Production

Initial pHFinal pHBiomass (g/L)This compound Yield (mg/L)
4.03.512.380
5.04.218.9190
6.0 5.1 20.5 260
7.06.219.7220
8.07.116.4110

Table 3: Effect of Temperature on this compound Production

Temperature (°C)Biomass (g/L)This compound Yield (mg/L)
2014.8150
25 21.2 275
3019.5210
3515.190

Table 4: Effect of Agitation and Aeration on this compound Production

Agitation (rpm)Aeration (vvm)Dissolved Oxygen (%)Biomass (g/L)This compound Yield (mg/L)
1000.51516.5130
2001.03020.8280
300 1.5 45 22.1 350
4002.06021.5310

Experimental Protocols

Protocol 1: General Fermentation for this compound Production
  • Inoculum Preparation:

    • Grow Phoma betae on a suitable solid medium (e.g., Potato Dextrose Agar) at 25°C for 7-10 days.

    • Prepare a spore suspension by flooding the plate with sterile water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Fermentation:

    • Prepare the fermentation medium (e.g., a basal medium containing a carbon source like glucose, a nitrogen source like yeast extract, and mineral salts).

    • Sterilize the medium and the fermenter.

    • Inoculate the fermenter with the spore suspension (typically 5-10% v/v).

    • Maintain the fermentation at the desired temperature, pH, and agitation/aeration rates.

    • Collect samples aseptically at regular intervals to monitor growth (e.g., dry cell weight) and this compound production (e.g., by HPLC).

  • Extraction and Analysis:

    • Separate the mycelia from the fermentation broth by filtration or centrifugation.

    • Extract this compound from both the mycelia and the broth using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extract for this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Protocol 2: One-Factor-at-a-Time (OFAT) Media Optimization
  • Vary Carbon Source: Prepare flasks with a basal medium, substituting the primary carbon source with different options (e.g., glucose, sucrose, maltose) at a constant concentration.

  • Vary Nitrogen Source: Using the best carbon source from the previous step, prepare flasks to test different nitrogen sources (e.g., yeast extract, peptone, ammonium nitrate) at a constant concentration.

  • Optimize Concentrations: Once the best carbon and nitrogen sources are identified, systematically vary their concentrations to find the optimal levels for this compound production.

  • Analysis: At the end of the fermentation, harvest the broth, separate the mycelium, measure the dry weight of the biomass, and quantify the this compound concentration in the extract using HPLC.

Mandatory Visualizations

Probetaenone_Biosynthesis AcetylCoA Acetyl-CoA HR_PKS Highly Reducing Polyketide Synthase (bet1) AcetylCoA->HR_PKS MalonylCoA Malonyl-CoA MalonylCoA->HR_PKS Polyketide_Backbone Linear Polyketide Backbone HR_PKS->Polyketide_Backbone Iterative Condensation Probetaenone_Intermediate Probetaenone Intermediate Polyketide_Backbone->Probetaenone_Intermediate Cyclization (Intramolecular Diels-Alder) Probetaenone_I This compound Probetaenone_Intermediate->Probetaenone_I Hydroxylation & Reduction P450_Monooxygenase P450 Monooxygenase P450_Monooxygenase->Probetaenone_I Reductase Reductase Reductase->Probetaenone_I

Caption: Proposed biosynthetic pathway of this compound.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Downstream Processing & Analysis Inoculum Inoculum Preparation Fermenter Fermentation (Controlled pH, Temp, Aeration) Inoculum->Fermenter Media Media Formulation Media->Fermenter Sterilization Sterilization Sterilization->Fermenter Harvest Harvest Fermenter->Harvest Extraction Extraction Harvest->Extraction HPLC HPLC Analysis Extraction->HPLC Purification Purification Extraction->Purification

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic Start Low/No this compound Yield Check_Growth Is Biomass Growth Also Low? Start->Check_Growth Low_Growth Troubleshoot Growth Conditions: - Inoculum Quality - Media Composition (Basal) - Temperature - pH Check_Growth->Low_Growth Yes Good_Growth Good Biomass, Low Product Check_Growth->Good_Growth No Success Improved Yield Low_Growth->Success Check_Time_Course Have you run a time-course experiment? Good_Growth->Check_Time_Course Time_Course_Yes Optimize Harvest Time Check_Time_Course->Time_Course_Yes No Check_Conditions Yield low at all time points? Check_Time_Course->Check_Conditions Yes Time_Course_Yes->Success Optimize_Secondary Optimize for Secondary Metabolism: - C/N Ratio - Aeration/Agitation - Precursors/Elicitors Check_Conditions->Optimize_Secondary Yes Optimize_Secondary->Success

Caption: Troubleshooting logic for low this compound yield.

References

troubleshooting probetaenone I separation from co-metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the challenging separation of probetaenone I from its co-metabolites, primarily the closely related betaenones A, B, and C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation difficult?

This compound is a polyketide secondary metabolite produced by the fungus Phoma betae (also known as Pleospora betae). It serves as a direct biosynthetic precursor to the phytotoxin betaenone B.[1] The primary challenge in isolating this compound lies in its close structural similarity to its co-metabolites, betaenones A, B, and C, which are also produced by the same fungus.[2][3] These compounds are diastereomers or closely related isomers, sharing the same core structure and differing only in the position and stereochemistry of hydroxyl groups or the oxidation state of a side chain. This results in very similar polarities and chromatographic behaviors, often leading to co-elution.

Q2: What are the most common co-metabolites I should expect in my crude extract?

When isolating this compound from Phoma betae cultures, the most prevalent and difficult-to-separate co-metabolites are betaenone A, betaenone B, and betaenone C.[2][3] this compound is converted into betaenone B through hydroxylation, making their co-occurrence almost certain. Betaenones A and C are also structurally very similar, differing from B and each other by the presence of double bonds or additional hydroxyl groups.

Q3: I am seeing poor peak resolution or complete co-elution between my target and its co-metabolites. What are the first steps to troubleshoot this?

Poor resolution is the most common issue. Here’s a systematic approach to address it:

  • Optimize the Mobile Phase Gradient: The separation of these closely related compounds is highly sensitive to the solvent gradient. Start with a very shallow gradient. If you are using a water/acetonitrile system, try decreasing the rate of acetonitrile increase to 0.5% or even 0.2% per minute around the expected elution time of the compounds.

  • Modify Mobile Phase Composition: Small changes can have a big impact on selectivity.

    • Solvent Type: If using acetonitrile, try substituting it with methanol. Methanol has different solvent characteristics and can alter the selectivity between closely related isomers.

    • Additives: Ensure a modifier like 0.1% formic acid or acetic acid is used. This helps to protonate silanol groups on the column, reducing peak tailing, and can improve selectivity for compounds with acidic or basic functional groups.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the interaction time with the stationary phase, often improving the resolution of closely eluting peaks.

  • Decrease Column Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) can sometimes enhance separation between diastereomers by increasing the energetic differences in their interactions with the stationary phase.

Q4: My peaks are tailing significantly. What causes this and how can I fix it?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with free silanol groups on silica-based C18 columns.

  • Cause: Basic functional groups on your analytes can interact strongly with acidic silanol groups, causing tailing.

  • Solution 1: Lower Mobile Phase pH: Adding an acid modifier like 0.1% formic acid to your mobile phase will protonate the silanol groups, minimizing these secondary interactions.

  • Solution 2: Use an End-Capped Column: High-quality, end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing with polar or basic compounds.

  • Solution 3: Check for Column Contamination: A contaminated guard or analytical column can also lead to peak shape distortion. Flush the column with a strong solvent (like isopropanol) or, if necessary, replace the guard column.

Q5: My peaks are showing fronting. What is the likely cause?

Peak fronting is less common than tailing but can occur for several reasons:

  • Cause 1: Sample Overload: Injecting too much sample or a sample that is too concentrated can saturate the column inlet, leading to a fronting peak shape.

  • Solution: Dilute your sample and re-inject.

  • Cause 2: Incompatible Injection Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., sample in 100% acetonitrile, with a mobile phase starting at 30% acetonitrile), it can cause peak distortion.

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Structural Comparison of this compound and Key Co-Metabolites

The subtle structural differences between this compound and its related betaenones are the primary reason for separation challenges. Understanding these differences is key to developing a successful purification strategy.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Structural Features
This compound C₂₁H₃₆O₂320.5Precursor molecule; lacks the hydroxyl groups present on the decalin ring system of other betaenones.
Betaenone A C₂₁H₃₄O₅366.5Contains an additional ketone and hydroxyl groups compared to this compound.
Betaenone B C₂₁H₃₆O₅368.5A hydroxylated derivative of this compound. It has multiple stereocenters, making it a diastereomer of other betaenones.
Betaenone C C₂₁H₃₄O₅366.5Structurally similar to Betaenone A, but with different positioning or stereochemistry of functional groups.

Diagrams

Structural Relationships and Biosynthetic Pathway

The following diagram illustrates the biosynthetic relationship between this compound and betaenone B, and highlights the structural similarities between the common co-metabolites.

G cluster_pathway Biosynthetic Pathway Probetaenone_I This compound (C₂₁H₃₆O₂) Precursor Betaenone_B Betaenone B (C₂₁H₃₆O₅) Hydroxylated Product Betaenone_A Betaenone A (C₂₁H₃₄O₅) Oxidized Analog Betaenone_C Betaenone C (C₂₁H₃₄O₅) Structural Isomer Probetaenone_I_path This compound Betaenone_B_path Betaenone B Probetaenone_I_path->Betaenone_B_path Hydroxylation (bet2 gene)

This compound and its related co-metabolites.
General Experimental Workflow

This workflow outlines the key stages from fungal culture to the purification of this compound.

G Start Start: Phoma betae Culture Culture 1. Liquid Culture Incubation (14-21 days, 25°C) Start->Culture Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Crude_Extract 3. Concentration (Rotary Evaporation) Extraction->Crude_Extract Purification 4. Preparative HPLC (Reversed-Phase C18) Crude_Extract->Purification Analysis 5. Fraction Analysis (Analytical HPLC) Purification->Analysis Pooling 6. Pool Pure Fractions Analysis->Pooling Final_Product End: Purified this compound Pooling->Final_Product

Workflow for this compound isolation.

Experimental Protocols & Data

Fungal Culture and Extraction Protocol

This protocol is adapted from methods used for producing betaenones from Phoma betae.

  • Inoculation: Inoculate Phoma betae onto Potato Dextrose Agar (PDA) plates. Incubate at 25°C for 7-10 days.

  • Liquid Culture: Aseptically transfer mycelial plugs into flasks containing Potato Dextrose Broth (PDB).

  • Incubation: Incubate the liquid cultures on a rotary shaker (approx. 150 rpm) at 25°C for 14-21 days to facilitate secondary metabolite production.

  • Filtration: Separate the fungal mycelia from the culture broth via vacuum filtration.

  • Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. The mycelia can also be extracted separately by soaking in methanol or acetone.

  • Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

Preparative HPLC Separation Protocol

This protocol provides a starting point for the separation of this compound and its co-metabolites. Optimization will be required.

ParameterRecommended Starting Conditions
HPLC System Preparative HPLC with gradient pump and UV-Vis/DAD detector
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 70% B over 40 minutes (Shallow gradient is key)
Flow Rate 4.0 - 5.0 mL/min
Detection UV at 254 nm
Injection Volume 500 µL - 2 mL (dependent on sample concentration)
Illustrative Chromatographic Data

While a specific chromatogram for the simultaneous separation of all four compounds is not available, the following table provides an estimated elution order and approximate retention times based on their structures and a typical reversed-phase method. Actual retention times will vary significantly based on the exact conditions.

CompoundEstimated Elution OrderExpected Retention Time (min)Rationale for Elution Order
Betaenone B 1~18-22Most polar due to multiple hydroxyl groups, leading to the earliest elution in reversed-phase chromatography.
Betaenone A / C 2 / 3~23-28Less polar than Betaenone B due to fewer hydroxyl groups or presence of unsaturation. Their similar structures will likely lead to very close or overlapping peaks.
This compound 4~30-35Least polar of the group as it lacks the additional hydroxyl groups, resulting in the strongest retention on a C18 column and the latest elution time.

References

Technical Support Center: Probetaenone I Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scaled-up production of Probetaenone I. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary route of synthesis?

This compound is a natural product and a biosynthetic intermediate of the phytotoxin betaenone B, which is derived from the fungus Pleospora betae.[1] Its chemical formula is C21H36O2.[1] The total synthesis of (-)-Probetaenone I has been successfully achieved, with a key step being an intramolecular Diels-Alder reaction.[2] This synthetic route is a critical consideration for scaling up production.

Q2: We are observing a decrease in yield and purity when moving from a 1g to a 100g scale. What are the likely causes?

This is a common issue in process scale-up. Several factors could be responsible:

  • Heat Transfer: Exothermic reactions, like some Diels-Alder reactions, are easily managed at a small scale. In larger reactors, inefficient heat dissipation can lead to "hot spots," causing side reactions and degradation of the product.[3]

  • Mass Transfer and Mixing: Inadequate mixing in large vessels can result in non-uniform reaction conditions, leading to incomplete reactions or the formation of impurities.[4]

  • Concentration Effects: Changes in concentration during scale-up can alter reaction kinetics and favor the formation of byproducts.

  • Material Purity: The purity of starting materials can have a magnified negative effect on the outcome of a large-scale reaction.

Q3: How can we improve the diastereoselectivity of the intramolecular Diels-Alder reaction at a larger scale?

Maintaining stereocontrol during scale-up is crucial. Consider the following:

  • Temperature Control: Tightly control the reaction temperature. Even small variations can impact the transition state energies, leading to different diastereomeric ratios.

  • Solvent Choice: The polarity and viscosity of the solvent can influence the conformational pre-organization of the Diels-Alder precursor. Ensure consistent solvent quality.

  • Catalysis: If using a Lewis acid catalyst to promote the reaction, ensure its concentration is homogenous throughout the reaction mixture. Inefficient mixing can lead to localized areas of high catalyst concentration, potentially altering the selectivity.

Q4: What are the recommended methods for purifying this compound at a multi-gram scale?

While laboratory-scale purification often relies on standard column chromatography, this can be inefficient and costly at larger scales. For multi-gram to kilogram scale, consider these alternatives:

  • Flash Chromatography: Automated flash chromatography systems can handle larger quantities with better resolution and reproducibility than manual methods.

  • Crystallization: If this compound is a solid, developing a crystallization procedure is often the most effective and scalable purification method. This may require screening various solvent systems.

  • Supercritical Fluid Chromatography (SFC): For thermally sensitive compounds, SFC can be an efficient and green alternative to traditional liquid chromatography.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of this compound synthesis.

Problem Potential Cause Recommended Solution
Low Yield in Diels-Alder Reaction Inefficient heat transfer leading to thermal decomposition.Improve reactor cooling and agitation. Consider a slower, controlled addition of reagents to manage the exotherm.
Incomplete reaction due to poor mixing or insufficient reaction time.Increase agitation speed. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
Formation of Unknown Impurities Side reactions due to localized high temperatures or concentrations.Optimize mixing and heat transfer. Re-evaluate the stoichiometry of reagents for the larger scale.
Contamination from starting materials or solvents.Verify the purity of all reagents and solvents before use. Impurities that are negligible at a small scale can become significant at a larger scale.
Inconsistent Diastereomeric Ratio Fluctuations in reaction temperature.Implement precise temperature control using a reactor with a jacketed cooling system.
Non-homogenous distribution of catalyst.If applicable, ensure the catalyst is fully dissolved or evenly suspended before and during the reaction.
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallize.Explore different purification techniques like flash chromatography or investigate forming a solid derivative for easier handling and purification.
Emulsion formation during aqueous workup.Use a different solvent for extraction or add brine to break the emulsion. Consider using a continuous liquid-liquid extraction setup.

Experimental Protocols

Protocol 1: Illustrative Lab-Scale Synthesis of this compound Precursor (Hypothetical Example)

This protocol describes a representative intramolecular Diels-Alder reaction for forming the core of this compound.

  • Preparation: A 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 1.0 g of the linear triene precursor.

  • Dissolution: Anhydrous toluene (100 mL) is added to dissolve the precursor completely.

  • Reaction: The solution is heated to 110°C (reflux) and stirred vigorously under a nitrogen atmosphere.

  • Monitoring: The reaction progress is monitored every 2 hours by thin-layer chromatography (TLC) using a 20:1 hexanes:ethyl acetate solvent system.

  • Completion and Workup: After 24 hours, the reaction is deemed complete. The mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by silica gel column chromatography (20:1 hexanes:ethyl acetate) to yield the cyclized product.

Protocol 2: Key Considerations for Pilot-Scale (100g) Synthesis

This outlines critical modifications when scaling the above process.

  • Reactor Setup: Use a 5 L jacketed glass reactor with an overhead mechanical stirrer and a temperature control unit.

  • Reagent Addition: Charge the reactor with the triene precursor (100 g) and a portion of the toluene (2 L). Heat the mixture to a stable 80°C. Dissolve the remaining reagents in the rest of the toluene and add them slowly over 1-2 hours to control any potential exotherm.

  • Temperature and Mixing Control: Maintain a constant internal temperature of 110°C using the jacketed controller. Set the overhead stirrer to a speed that ensures a visible vortex for efficient mixing without splashing.

  • Process Analytical Technology (PAT): If available, use an in-situ probe (e.g., FT-IR) to monitor the disappearance of the starting material in real-time. This provides more accurate data on reaction completion than TLC.

  • Workup and Isolation: After cooling, pump the reaction mixture through a filter to remove any particulates. Use a large-scale rotary evaporator for solvent removal.

  • Purification: For a 100g scale, purification via an automated flash chromatography system is recommended over a gravity column. Alternatively, develop a crystallization protocol by screening various anti-solvents.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate key workflows and decision-making processes in the production of this compound.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Core Synthesis cluster_purification Phase 3: Isolation & Purification cluster_final Phase 4: Final Product start Start: Linear Triene Precursor reagents Reagent & Solvent Quality Control start->reagents reaction Intramolecular Diels-Alder Reaction reagents->reaction monitoring In-Process Monitoring (TLC/LC-MS/PAT) reaction->monitoring workup Quench & Aqueous Workup monitoring->workup extraction Solvent Extraction workup->extraction purify Purification (Chromatography/Crystallization) extraction->purify analysis Final QC Analysis (NMR, HPLC, etc.) purify->analysis product This compound analysis->product

Caption: High-level workflow for the synthesis of this compound.

G start Low Yield or Purity Observed? check_temp Review Temperature Logs start->check_temp Yes check_mix Evaluate Mixing Efficiency start->check_mix Yes check_reagents Analyze Starting Material Purity start->check_reagents Yes temp_issue Temperature Fluctuation Detected? check_temp->temp_issue mix_issue Is Mixing Homogeneous? check_mix->mix_issue reagent_issue Impurities in Starting Material? check_reagents->reagent_issue temp_issue->mix_issue No optimize_temp Optimize Reactor Heating/Cooling temp_issue->optimize_temp Yes mix_issue->reagent_issue Yes optimize_mix Adjust Stirrer Speed / Impeller mix_issue->optimize_mix No purify_reagents Re-purify Starting Materials reagent_issue->purify_reagents Yes end_node Re-run Batch reagent_issue->end_node No optimize_temp->end_node optimize_mix->end_node purify_reagents->end_node

Caption: Troubleshooting flowchart for low yield in scale-up.

G center Successful Scale-Up p1 Heat Transfer center->p1 p2 Mass Transfer (Mixing) center->p2 p3 Process Safety center->p3 p4 Reaction Kinetics center->p4 p5 Downstream Processing center->p5 p6 Economic Viability center->p6 p7 Quality Control (PAT) center->p7

Caption: Key interdependent parameters for chemical process scale-up.

References

minimizing batch-to-batch variability of probetaenone I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of probetaenone I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

This compound is a polyketide natural product isolated from the fungus Pleospora betae. It serves as a biosynthetic intermediate to betaenone B.[1] Batch-to-batch consistency is crucial for obtaining reproducible results in biological assays and for ensuring the quality and reliability of any subsequent chemical synthesis or drug development processes. Variations in purity, yield, and the presence of impurities can significantly impact experimental outcomes.

Q2: What are the common sources of batch-to-batch variability in this compound production?

Batch-to-batch variability in the production of this compound, a fungal polyketide, can arise from several factors:

  • Biological Variability: Inherent biological variations in the producing organism (Pleospora betae) due to factors like genetic drift, culture age, and inoculum quality can lead to inconsistent production.

  • Cultivation Conditions: Minor changes in fermentation parameters such as media composition, pH, temperature, aeration, and incubation time can significantly affect the metabolic output and the yield of this compound.

  • Extraction and Purification Processes: Inconsistencies in the extraction solvents, purification methods (e.g., chromatography), and handling procedures can lead to variations in purity and the presence of different impurity profiles.[1][2][3][4]

  • Compound Stability: this compound, as a polyketide, may be susceptible to degradation under certain conditions of light, temperature, pH, or in the presence of reactive solvents, leading to lower purity and the formation of degradation products.

Q3: I am observing lower than expected yields of this compound. What are the potential causes and how can I troubleshoot this?

Low yields of this compound can be attributed to issues in the fermentation, extraction, or purification stages. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q4: My this compound batches show different impurity profiles on HPLC analysis. How can I improve the purity and consistency?

Variations in impurity profiles often stem from inconsistencies in the fermentation and purification processes. Standardizing these procedures is key. See the troubleshooting guide for detailed steps on improving purity.

Q5: I am seeing inconsistent results in my biological assays using different batches of this compound. What could be the reason?

Inconsistent biological activity is often linked to variability in the purity and integrity of the compound. Even small amounts of impurities can sometimes interfere with biological assays. It is also possible that the compound is degrading in the assay medium. For guidance on addressing this, please refer to the troubleshooting section on inconsistent biological activity.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Fungal Growth or Metabolism - Ensure the Pleospora betae culture is healthy and at the optimal growth phase for inoculation.- Standardize the inoculum size and preparation method.- Verify the composition and pH of the fermentation medium.- Optimize and strictly control fermentation parameters (temperature, aeration, agitation, incubation time).
Inefficient Extraction - Evaluate the choice of extraction solvent; ensure it is appropriate for the polarity of this compound.- Optimize the extraction time and temperature to maximize recovery without causing degradation.- Ensure complete solvent removal post-extraction to prevent sample loss.
Loss During Purification - Optimize the chromatographic conditions (column type, mobile phase, gradient) to ensure good separation and recovery.- Monitor fractions carefully to avoid loss of the target compound.- Check for irreversible binding of the compound to the stationary phase.
Inconsistent Purity and Impurity Profile
Potential Cause Troubleshooting Steps
Variable Fermentation Byproducts - Tightly control all fermentation parameters to ensure consistent metabolic output.- Analyze the crude extract to identify major byproducts and adjust fermentation or extraction to minimize them.
Inconsistent Chromatographic Separation - Use high-quality, fresh solvents for chromatography.- Ensure the chromatographic column is properly packed and equilibrated.- Standardize the loading amount and elution conditions for each batch.- Implement a quality control step to check the resolution and purity of the final product.
Compound Degradation - Protect the compound from light and heat during extraction and purification.- Use appropriate, non-reactive solvents.- Store the purified compound under inert gas at -20°C or lower.
Inconsistent Biological Activity
Potential Cause Troubleshooting Steps
Variable Compound Purity - Use highly purified this compound for all assays (>95% purity is recommended).- Characterize each batch thoroughly by HPLC, Mass Spectrometry, and NMR to confirm identity and purity.- If possible, identify and quantify major impurities and assess their biological activity.
Compound Instability in Assay Medium - Assess the stability of this compound in the assay buffer and under the assay conditions (e.g., temperature, pH).- Prepare fresh stock solutions for each experiment.- Minimize the time the compound spends in aqueous solutions before being added to the assay.
Assay Variability - Standardize all aspects of the biological assay, including cell seeding density, incubation times, and reagent concentrations.- Include appropriate positive and negative controls in every experiment.- Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not affecting the assay outcome.

Data Presentation

Table 1: Example Comparison of this compound Production under Different Fermentation Conditions

Batch IDMedia TypeTemperature (°C)Incubation Time (days)Yield (mg/L)Purity (%)
PB-01PDB251415.292.3
PB-02PDB281418.588.1
PB-03YM251412.895.1
PB-04YM251814.196.5

Table 2: Example HPLC Purity Analysis of this compound Batches

Batch IDRetention Time (min)Peak Area (%)Major Impurity 1 (%)Major Impurity 2 (%)
PB-0112.592.33.11.8
PB-0212.688.15.42.5
PB-0312.595.11.50.9
PB-0412.596.51.20.7

Experimental Protocols

Protocol 1: General Procedure for Isolation and Purification of this compound
  • Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of Pleospora betae. Incubate at 25°C with shaking for 14-21 days.

  • Extraction: Separate the mycelium from the culture broth by filtration. Extract the culture filtrate with an equal volume of ethyl acetate three times. Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatography:

    • Subject the crude extract to silica gel column chromatography using a step gradient of hexane and ethyl acetate.

    • Combine fractions containing this compound (as determined by TLC analysis).

    • Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water gradient.

  • Purity Assessment: Analyze the purified this compound by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol.

Visualizations

experimental_workflow cluster_production This compound Production cluster_purification Purification cluster_qc Quality Control fermentation Fermentation of Pleospora betae extraction Solvent Extraction fermentation->extraction Crude Broth column_chrom Silica Gel Column Chromatography extraction->column_chrom Crude Extract prep_hplc Preparative HPLC column_chrom->prep_hplc Semi-pure Fractions analytical_hplc Analytical HPLC prep_hplc->analytical_hplc Purified this compound ms Mass Spectrometry analytical_hplc->ms nmr NMR Spectroscopy ms->nmr end_product Consistent Batch of this compound nmr->end_product

Caption: Experimental workflow for the production and quality control of this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_purity_issues Purity Issues cluster_stability_issues Stability Issues cluster_protocol_issues Assay Protocol Issues start Inconsistent Results check_purity Check Purity & Identity (HPLC, MS, NMR) start->check_purity check_stability Assess Compound Stability in Assay Conditions start->check_stability review_protocol Review Assay Protocol start->review_protocol repurify Re-purify Compound check_purity->repurify Impure standardize_prod Standardize Production Protocol check_purity->standardize_prod Batch-to-Batch Variation fresh_solutions Use Freshly Prepared Solutions check_stability->fresh_solutions Degradation Observed modify_assay Modify Assay Conditions (e.g., shorter incubation) check_stability->modify_assay Degradation Observed standardize_assay Standardize Assay Procedures review_protocol->standardize_assay Inconsistencies Found optimize_assay Re-optimize Assay Parameters review_protocol->optimize_assay Suboptimal Parameters end_point Reproducible Results repurify->end_point standardize_prod->end_point fresh_solutions->end_point modify_assay->end_point standardize_assay->end_point optimize_assay->end_point

Caption: Troubleshooting logic for inconsistent biological assay results.

References

Probetaenone I Sample Preparation for Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with probetaenone I. Proper sample preparation is critical for obtaining reliable and reproducible results in bioassays. This guide addresses common challenges encountered during the handling and preparation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a fungal secondary metabolite.[1] Basic properties are summarized in the table below.

PropertyValueReference
CAS Number 115473-44-4[2]
Molecular Formula C21H36O2[2]
Molecular Weight 320.5 g/mol [2]
Formulation A solid[2]

Q2: How should I store this compound?

This compound should be stored at -20°C.

Q3: What solvent should I use to dissolve this compound?

Q4: My this compound is not dissolving. What should I do?

If you are having trouble dissolving this compound, consider the following:

  • Sonication: Gentle sonication can help to break up solid particles and enhance dissolution.

  • Warming: Gently warming the solution to 37°C may increase solubility. Avoid excessive heat, as it may degrade the compound.

  • Solvent Choice: If solubility in your initial solvent is low, you may need to try an alternative solvent.

Q5: I see precipitation after adding my this compound stock solution to my aqueous bioassay medium. How can I prevent this?

Precipitation upon dilution of a concentrated stock solution into an aqueous medium is a common issue. Here are some troubleshooting steps:

  • Lower the Final Concentration: The final concentration of this compound in your assay may be too high. Try performing a dose-response experiment to determine the optimal concentration range.

  • Reduce the Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay medium should be kept low, typically below 0.5%, as it can be toxic to cells.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in the assay medium to gradually decrease the solvent concentration.

  • Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound.

  • Increase Agitation: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even distribution.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when preparing this compound for bioassays.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible bioassay results. - Inaccurate pipetting of the stock solution.- Degradation of this compound in the stock solution or final assay medium.- Precipitation of the compound in the assay medium.- Calibrate your pipettes regularly.- Prepare fresh stock solutions and dilutions for each experiment.- Visually inspect for any precipitation before and during the assay.
High background signal or cell toxicity in vehicle control wells. - The concentration of the organic solvent (e.g., DMSO) is too high.- Ensure the final concentration of the organic solvent is at a non-toxic level for your specific cell line (typically <0.5%).
Loss of compound activity over time. - Instability of this compound in solution.- Prepare stock solutions fresh for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Below are generalized protocols for preparing this compound for a cytotoxicity assay. These should be optimized for your specific cell line and experimental conditions.

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound solid.

  • Dissolving: Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.

Cytotoxicity Assay (Conceptual Workflow)

A typical cytotoxicity assay involves treating cells with varying concentrations of the test compound and measuring cell viability.

Figure 1. A generalized workflow for a cell-based cytotoxicity assay.

Signaling Pathways and Logical Relationships

Understanding the potential mechanism of action of a compound can guide assay selection and data interpretation. The following diagram illustrates a hypothetical troubleshooting workflow for unexpected bioassay results.

Troubleshooting Logic Start Unexpected Bioassay Result Check_Precipitation Visually Inspect for Precipitation in Wells Start->Check_Precipitation Precipitation_Yes Precipitation Observed Check_Precipitation->Precipitation_Yes Precipitation_No No Precipitation Check_Precipitation->Precipitation_No [No] Troubleshoot_Solubility Optimize Dilution Protocol (e.g., lower concentration, different solvent) Precipitation_Yes->Troubleshoot_Solubility [Yes] Check_Vehicle_Control Examine Vehicle Control Wells Precipitation_No->Check_Vehicle_Control Rerun_Assay1 Rerun Assay Troubleshoot_Solubility->Rerun_Assay1 Control_Toxicity Toxicity in Control? Check_Vehicle_Control->Control_Toxicity Control_OK Control is Healthy Control_Toxicity->Control_OK [No] Reduce_Solvent Lower Final Solvent Concentration Control_Toxicity->Reduce_Solvent [Yes] Investigate_Mechanism Investigate Alternative Biological Mechanisms Control_OK->Investigate_Mechanism Rerun_Assay2 Rerun Assay Reduce_Solvent->Rerun_Assay2 End Further Investigation Required Investigate_Mechanism->End

Figure 2. A logical workflow for troubleshooting unexpected bioassay outcomes.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Probetaenone I and Betaenone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of probetaenone I and betaenone B, two polyketide natural products isolated from the fungus Pleospora betae. While both compounds are structurally related, with this compound being the direct biosynthetic precursor to betaenone B, available research data reveals significant differences in their known biological effects. This document summarizes the existing experimental data, provides detailed methodologies for relevant assays, and visualizes key signaling pathways to aid in further research and drug development efforts.

Executive Summary

Current scientific literature extensively documents the biological activities of betaenone B, highlighting its role as a protein kinase inhibitor and its relatively low phytotoxicity. In contrast, there is a notable absence of published data on the specific biological activities of this compound. This guide therefore focuses on the established profile of betaenone B, presenting it as a benchmark for the potential, yet unconfirmed, activities of its precursor, this compound.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for betaenone B. No comparable data has been found for this compound in the reviewed scientific literature.

Table 1: Protein Kinase Inhibition by a Betaenone B Derivative

Kinase TargetCompoundIC50 (µM)
Protein Kinase C-epsilon (PKC-ε)10-hydroxy-18-methoxy-betaenone B36.0[1]
Cyclin-Dependent Kinase 4 (CDK4)10-hydroxy-18-methoxy-betaenone B11.5[1]
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase10-hydroxy-18-methoxy-betaenone B10.5[1]

Table 2: Comparative Phytotoxicity

CompoundGrowth Inhibition (%)Plant Species
This compound Data not available-
Betaenone B 8[2][3]Sugar Beet (Beta vulgaris)
Betaenone A73Sugar Beet (Beta vulgaris)
Betaenone C89Sugar Beet (Beta vulgaris)

Key Biological Activities and Signaling Pathways

Protein Kinase Inhibition

Betaenones are recognized as inhibitors of various protein kinases. A derivative of betaenone B has been shown to inhibit PKC-ε, CDK4, and EGFR tyrosine kinase, suggesting a potential role in cancer research. Protein kinases are pivotal in cellular signaling, and their inhibition can impact numerous downstream pathways.

The diagram below illustrates a generalized protein kinase signaling cascade and the putative point of inhibition by betaenone B.

protein_kinase_pathway cluster_membrane Cell Membrane Receptor Receptor Protein_Kinase_1 Protein Kinase (e.g., EGFR) Receptor->Protein_Kinase_1 Activates Ligand Ligand Ligand->Receptor Protein_Kinase_2 Downstream Kinase (e.g., PKC) Protein_Kinase_1->Protein_Kinase_2 Phosphorylates Transcription_Factor Transcription Factor Protein_Kinase_2->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factor->Cellular_Response Regulates Gene Expression for Betaenone_B Betaenone B Betaenone_B->Protein_Kinase_1 Inhibits Betaenone_B->Protein_Kinase_2 Inhibits

Generalized protein kinase signaling pathway and inhibition by Betaenone B.
NF-κB Signaling Pathway

While direct evidence for the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway by either this compound or betaenone B is not available, the inhibition of upstream kinases like PKC can indirectly affect this pathway. The NF-κB pathway is crucial for regulating inflammatory responses, and its inhibition is a key target in drug development.

The following diagram outlines the canonical NF-κB signaling pathway.

NF_kB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK_Complex IKK Complex Stimulus->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK_Complex->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB->IkB_NFkB Degradation IkB->Degradation Ubiquitination & Degradation NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IKK_Complex Gene_Expression Gene Expression (Inflammation) NFkB_n->Gene_Expression

Canonical NF-κB signaling pathway.
Phytotoxicity

Betaenone B has demonstrated significantly lower phytotoxicity compared to other isolated betaenones, such as A and C. This suggests a higher degree of selectivity in its biological targets within plant systems. The phytotoxicity of this compound has not been reported.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities discussed.

In Vitro Protein Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Objective: To quantify the inhibitory potency of a test compound (e.g., betaenone B) against a target protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Specific peptide substrate for the kinase

  • Test compound (this compound or betaenone B)

  • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates

  • Phosphoric acid (for stopping the reaction)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the protein kinase, peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

kinase_assay_workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound Start->Prepare_Reagents Mix_Components Mix Kinase, Substrate, and Compound in Plate Prepare_Reagents->Mix_Components Initiate_Reaction Add [γ-³²P]ATP to Start Reaction Mix_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with Phosphoric Acid Incubate->Stop_Reaction Filter_and_Wash Filter and Wash to Remove Free ATP Stop_Reaction->Filter_and_Wash Measure_Radioactivity Measure Radioactivity Filter_and_Wash->Measure_Radioactivity Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Workflow for an in vitro protein kinase inhibition assay.
NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to a stimulus and the effect of an inhibitor.

Objective: To determine if a test compound can inhibit the activation of the NF-κB signaling pathway.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and serum

  • Test compound (this compound or betaenone B)

  • Stimulating agent (e.g., TNF-α)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 96-well plate.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubate for 1-2 hours.

  • Stimulate the cells with TNF-α (or another NF-κB activator) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of NF-κB activity in the presence and absence of the test compound.

Seed Germination and Root Elongation Phytotoxicity Assay

This bioassay assesses the effect of a compound on plant growth.

Objective: To evaluate the phytotoxicity of a test compound by measuring its impact on seed germination and root elongation.

Materials:

  • Seeds of a sensitive plant species (e.g., lettuce, Lactuca sativa)

  • Test compound (this compound or betaenone B)

  • Solvent for dissolving the compound (e.g., DMSO)

  • Petri dishes with filter paper

  • Distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare different concentrations of the test compound in distilled water (with a minimal amount of solvent).

  • Place a sterile filter paper in each petri dish.

  • Add a fixed volume of the test solution or control (distilled water with solvent) to each petri dish to saturate the filter paper.

  • Place a set number of seeds (e.g., 20) on the filter paper in each dish.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 3-5 days.

  • After the incubation period, count the number of germinated seeds in each dish.

  • Measure the root length of the germinated seedlings.

  • Calculate the germination percentage and the average root length for each treatment.

  • Determine the percentage of growth inhibition compared to the control.

Conclusion

The available data strongly indicates that betaenone B possesses biological activity as a protein kinase inhibitor with relatively low phytotoxicity. The lack of data for this compound, its direct biosynthetic precursor, presents a significant knowledge gap. It is plausible that this compound exhibits weaker or different biological activities, a common characteristic of precursor molecules. Further research is imperative to elucidate the biological profile of this compound to enable a comprehensive comparative analysis and to fully understand the structure-activity relationships within the betaenone family of natural products. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

A Structural and Functional Comparison of Probetaenone I and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and biological comparison of probetaenone I and its naturally occurring analogs, the betaenones. These fungal secondary metabolites, produced by Pleospora betae, have garnered interest for their phytotoxic and potential pharmacological activities, including protein kinase inhibition. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the biosynthetic relationship between these compounds.

Structural and Biological Activity Comparison

Table 1: Structural and Phytotoxic Activity Comparison of this compound and its Analogs

CompoundStructureBiological ActivityTarget/OrganismQuantitative DataReference
This compound this compound StructureBiosynthetic precursor, PhytotoxinPleospora betaeData not available[1]
Betaenone A Betaenone A StructurePhytotoxinSugar beet (Beta vulgaris)73% growth inhibition[2]
Betaenone B Betaenone B StructurePhytotoxinSugar beet (Beta vulgaris)8% growth inhibition[2][3]
Betaenone C Betaenone C StructurePotent PhytotoxinSugar beet (Beta vulgaris)89% growth inhibition[2]

Table 2: Protein Kinase Inhibitory Activity of a Synthetic Betaenone B Derivative

Note: The following data is for 10-hydroxy-18-methoxybetaenone B, a synthetic derivative, and may not directly reflect the activity of the natural betaenones.

Kinase TargetIC50 (µM)
Protein Kinase C-epsilon (PKC-ε)36.0
Cyclin-Dependent Kinase 4 (CDK4)11.5
EGF Receptor Tyrosine Kinase10.5

Experimental Protocols

Seed Germination and Root Elongation Bioassay for Phytotoxicity

This bioassay is a standard method for evaluating the phytotoxicity of chemical compounds on plants.

a. Materials:

  • Certified seeds of a target plant species (e.g., sugar beet, Beta vulgaris).

  • Sterile Petri dishes (9 cm diameter).

  • Sterile filter paper (e.g., Whatman No. 1).

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., acetone, ethanol).

  • Solvent control (solvent only).

  • Negative control (sterile distilled water).

  • Growth chamber or incubator with controlled temperature (25 ± 2°C) and lighting conditions.

b. Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds and create a series of dilutions to the desired final concentrations. The final solvent concentration should be kept constant across all treatments and should not be phytotoxic itself.

  • Assay Setup: Place two layers of sterile filter paper in each Petri dish. Add a standard volume (e.g., 5 mL) of each test solution, solvent control, or negative control to the filter paper, ensuring it is evenly moistened.

  • Seed Plating: Aseptically place a predetermined number of seeds (e.g., 20-50) on the moistened filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and incubate in a growth chamber under controlled conditions (e.g., 25°C in the dark) for 5-7 days.

  • Data Collection: After the incubation period, count the number of germinated seeds and measure the primary root length of each seedling.

  • Data Analysis: Calculate the germination percentage and the average root length for each treatment. Express the results as a percentage of inhibition compared to the negative control.

In Vitro Protein Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against protein kinases.

a. Materials:

  • Purified recombinant protein kinase (e.g., PKC-ε, CDK4).

  • Specific substrate peptide for the kinase.

  • Test compounds dissolved in DMSO.

  • Assay buffer (composition varies depending on the kinase).

  • [γ-³²P]ATP or a non-radioactive ATP source for alternative detection methods.

  • Kinase reaction stop solution (e.g., phosphoric acid).

  • Microplate reader or scintillation counter.

b. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare solutions of the kinase and its substrate.

  • Kinase Reaction: In a microplate, combine the assay buffer, the protein kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods (e.g., fluorescence-based), follow the specific kit instructions.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Biosynthetic Pathway of Betaenones

This compound is a key intermediate in the biosynthesis of betaenones A, B, and C. The pathway involves a series of oxidation and cyclization steps catalyzed by enzymes encoded within the betaenone gene cluster in Phoma betae.

Betaenone_Biosynthesis Polyketide Precursor Polyketide Precursor Probetaenone_I This compound Polyketide Precursor->Probetaenone_I Bet1 (PKS) Betaenone_B Betaenone B Probetaenone_I->Betaenone_B Bet2 (P450) Betaenone_C Betaenone C Betaenone_B->Betaenone_C Bet3 (Dehydrogenase) Betaenone_A Betaenone A Betaenone_C->Betaenone_A Bet4 (Dehydrogenase)

Caption: Biosynthetic pathway of betaenones from a polyketide precursor.

Putative Signaling Pathway Inhibition by Betaenones

Betaenones are suggested to exert their biological effects, at least in part, by inhibiting protein kinases. These kinases are central components of signaling pathways that regulate cell growth, proliferation, and stress responses. The diagram below illustrates a generalized kinase signaling cascade and the potential point of inhibition by betaenone analogs.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Upstream Kinase (e.g., PKC, EGFR) Receptor->Kinase1 Signal Kinase2 Downstream Kinase (e.g., CDK4) Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Cell Growth, Proliferation) TranscriptionFactor->GeneExpression Betaenone Betaenone Analog Betaenone->Kinase1 Inhibition

Caption: Generalized kinase signaling pathway and putative inhibition by betaenones.

References

A Comparative Analysis of Probetaenone I and Other Mycotoxins from Phoma betae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungus Phoma betae, a known plant pathogen, is a source of a diverse array of mycotoxins, primarily belonging to the betaenone family. These secondary metabolites have garnered significant interest within the scientific community due to their phytotoxic properties and potential applications in agriculture and pharmacology. This guide provides a comprehensive comparison of probetaenone I and other prominent mycotoxins produced by Phoma betae, focusing on their biological activities, supported by experimental data and detailed methodologies.

Introduction to Phoma betae Mycotoxins

Phoma betae is known to produce a series of structurally related polyketide mycotoxins known as betaenones. Among these, betaenone A, B, and C are the most well-characterized. A crucial precursor in the biosynthesis of betaenone B is this compound. Understanding the comparative bioactivity of these compounds is essential for assessing their potential risks and therapeutic applications.

Comparative Phytotoxicity

Experimental evidence indicates varying levels of phytotoxicity among the betaenones. While specific quantitative data for this compound is limited in publicly available research, qualitative comparisons have been made for other members of the betaenone family. Betaenone B has been reported to exhibit the least phytotoxicity, showing only 8% growth inhibition in certain studies. In contrast, betaenone A and C demonstrated significantly higher phytotoxic effects, with 73% and 89% growth inhibition, respectively[1]. This suggests that the structural modifications that differentiate these compounds play a critical role in their biological activity.

Table 1: Phytotoxicity of Betaenones from Phoma betae

MycotoxinGrowth Inhibition (%)
Betaenone A73
Betaenone B8
Betaenone C89

Note: Data is based on a specific study and may vary depending on the plant species and experimental conditions.

Cytotoxicity Against Cancer Cell Lines

Experimental Protocols

Isolation and Characterization of Betaenones from Phoma betae

A general methodology for the extraction and purification of mycotoxins from fungal cultures involves solvent extraction followed by chromatographic separation.

1. Fungal Culture and Extraction:

  • Phoma betae is cultured in a suitable liquid or solid medium to promote mycotoxin production.

  • The fungal biomass and culture filtrate are extracted with an organic solvent such as ethyl acetate or a mixture of acetonitrile and water.

  • The organic extract is then concentrated under reduced pressure.

2. Chromatographic Purification:

  • The crude extract is subjected to column chromatography on silica gel or other suitable stationary phases.

  • Elution is performed with a gradient of solvents of increasing polarity to separate different fractions.

  • Fractions containing the desired mycotoxins are identified using thin-layer chromatography (TLC).

  • Further purification is achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

3. Characterization:

  • The purified compounds are characterized using spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Phytotoxicity Bioassay

A common method to assess the phytotoxicity of mycotoxins is the seed germination and root elongation assay.

1. Preparation of Test Solutions:

  • The purified mycotoxin is dissolved in a suitable solvent (e.g., ethanol or DMSO) to prepare a stock solution.

  • A series of dilutions are made from the stock solution to obtain the desired test concentrations.

2. Seed Germination Assay:

  • Seeds of a model plant (e.g., lettuce, radish) are surface-sterilized.

  • The sterilized seeds are placed on filter paper in a petri dish, and a known volume of the test solution is added.

  • The petri dishes are incubated in the dark or under controlled light and temperature conditions.

  • After a specific incubation period (e.g., 3-5 days), the percentage of germinated seeds is recorded.

3. Root Elongation Assay:

  • The length of the primary root of the germinated seedlings is measured.

  • The percentage of root growth inhibition is calculated relative to a control group treated with the solvent alone.

Biosynthesis and Potential Mechanisms of Action

The biosynthesis of betaenones in Phoma betae is known to involve a polyketide synthase (PKS) and a key intramolecular Diels-Alder reaction to form the characteristic decalin core. This compound is a key intermediate in this pathway, which is subsequently converted to betaenone B.

While the precise molecular targets and signaling pathways affected by this compound have not been extensively studied, some insights into the mechanism of action of other betaenones exist. For instance, betaenone C has been shown to inhibit RNA and protein synthesis[1]. The ability of betaenones to inhibit protein kinases suggests that their cytotoxic effects may be mediated through the disruption of key cellular signaling pathways that regulate cell cycle progression and survival.

Below is a conceptual workflow for investigating the mechanism of action of these mycotoxins.

G cluster_0 Mycotoxin Treatment cluster_1 Cellular Response cluster_2 Molecular Analysis cluster_3 Pathway Identification This compound This compound Cell Viability Assay Cell Viability Assay This compound->Cell Viability Assay Other Betaenones Other Betaenones Other Betaenones->Cell Viability Assay Apoptosis Assay Apoptosis Assay Cell Viability Assay->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Cell Viability Assay->Cell Cycle Analysis Western Blot (Protein Expression) Western Blot (Protein Expression) Cell Viability Assay->Western Blot (Protein Expression) Identify affected proteins Signaling Pathway Analysis Signaling Pathway Analysis Western Blot (Protein Expression)->Signaling Pathway Analysis RT-qPCR (Gene Expression) RT-qPCR (Gene Expression) RT-qPCR (Gene Expression)->Signaling Pathway Analysis Kinase Activity Assay Kinase Activity Assay Kinase Activity Assay->Signaling Pathway Analysis

Caption: Experimental workflow for elucidating the mechanism of action of Phoma betae mycotoxins.

Conclusion

This compound, as a biosynthetic precursor to betaenone B, is an important mycotoxin produced by Phoma betae. While direct comparative data on its biological activity is currently scarce, studies on other betaenones reveal significant phytotoxic and potential cytotoxic activities. The varying bioactivities among the betaenone family highlight the importance of their specific chemical structures. Further research is warranted to isolate and characterize this compound in sufficient quantities for comprehensive biological evaluation, including cytotoxicity screening against a panel of cancer cell lines and elucidation of its molecular mechanism of action. Such studies will be invaluable for a complete understanding of the toxicological risks and potential therapeutic benefits of mycotoxins from Phoma betae.

References

Probetaenone I: An Evaluation of Antifungal Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Probetaenone I, a polyketide natural product of fungal origin, has been a subject of interest for its potential biological activities. This guide provides a comparative analysis of the antifungal spectrum of this compound, placing it in context with other fungal metabolites and established antifungal agents. While initial interest in betaenone-type compounds has been linked to their phytotoxic and protein kinase inhibitory activities, this guide will focus on validating its antifungal properties through a review of available experimental data.[1]

Comparative Antifungal Activity

Current scientific literature indicates that this compound has not demonstrated significant antifungal activity. A study on the total heterologous biosynthesis of fungal natural products reported that this compound exhibited no significant antifungal, antibacterial, or antiparasitic activity in their assays.[2]

However, to provide a relevant comparative framework, this guide presents the antifungal activity of other secondary metabolites isolated from the same marine-derived fungus, Alternaria iridiaustralis, which have shown measurable antifungal effects.[3] The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency, with lower values indicating greater efficacy.

CompoundBotrytis cinerea (BCG) MIC (µg/mL)Botrytis cinerea (BCS) MIC (µg/mL)Fusarium oxysporum f. sp. cucumerinum (FOC) MIC (µg/mL)Fusarium oxysporum f. sp. lycopersici (FOL) MIC (µg/mL)
This compound Not ReportedNot ReportedNot ReportedNot Reported
Compound 5 64128>128>128
Compound 6 6464128128
Compound 7 128128>128>128
Compound 8 32326464
Carbendazim (Control) 256256Not ReportedNot Reported

Data sourced from a study on secondary metabolites from Alternaria iridiaustralis.[3]

Standard Antifungal Agents for Comparison

To further contextualize the antifungal potential of novel compounds, it is essential to compare their activity against established antifungal drugs. The following table includes commonly used antifungal agents and their general spectrum of activity.

Antifungal Agent ClassExamplesGeneral Spectrum of Activity
Azoles Fluconazole, Itraconazole, VoriconazoleBroad-spectrum activity against many yeasts and molds, including Candida and Aspergillus species.[4]
Polyenes Amphotericin BVery broad-spectrum, active against most medically important yeasts and molds.
Echinocandins Caspofungin, MicafunginPotent activity against Candida species, including many azole-resistant strains, and modest activity against Aspergillus species.

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) is a standardized method for assessing the in vitro antifungal activity of a compound. The following is a detailed protocol for a typical broth microdilution MIC assay.

Broth Microdilution MIC Assay Protocol
  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar).

    • A suspension of fungal spores or yeast cells is prepared in sterile saline.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a defined concentration of fungal cells.

    • The suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.

  • Preparation of Antifungal Agent:

    • The test compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation:

    • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • A growth control well (containing the fungal inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.

    • The microtiter plates are incubated at 35°C for 24–48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the biosynthetic origins of betaenone-type compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Inoculation Inoculation Inoculum Preparation->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Experimental workflow for MIC determination.

biosynthetic_pathway Precursor_Metabolites Primary Metabolites (e.g., Acyl-CoAs) PKS Polyketide Synthase (PKS) Precursor_Metabolites->PKS Probetaenone_I This compound PKS->Probetaenone_I Enzymatic_Steps Enzymatic Modifications Probetaenone_I->Enzymatic_Steps Betaenones Betaenones (e.g., Betaenone B) Enzymatic_Steps->Betaenones

Proposed biosynthetic pathway of betaenones.

Conclusion

Based on the available scientific literature, this compound does not appear to possess significant antifungal activity. While other metabolites from its source organism, Alternaria iridiaustralis, do exhibit antifungal properties against certain plant pathogens, this compound itself has been reported as inactive in this regard. For researchers and drug development professionals, this distinction is critical. Future investigations into the antifungal potential of fungal metabolites may be more productively focused on other compounds, such as the meroterpenoid derivative (Compound 8) from A. iridiaustralis, which demonstrated more promising MIC values. The established protocols for MIC determination remain the gold standard for validating the antifungal spectrum of any novel compound.

References

Probetaenone I: A Natural Polyketide Shows Potential Against Resistant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comparative analysis of the natural fungal metabolite, probetaenone I, and commercially available fungicides reveals its potential as an antifungal agent, particularly against resistant strains of Botrytis cinerea, the causative agent of gray mold disease. While research on this compound is in its early stages, initial data suggests it may offer a valuable scaffold for the development of new fungicides. This guide provides an objective comparison of this compound with conventional fungicides, supported by available experimental data, for researchers, scientists, and professionals in drug development.

Performance Against a Key Plant Pathogen

This compound, a polyketide produced by the fungus Phoma betae, has demonstrated noteworthy antifungal activity. A key study isolated this compound from the marine-derived fungus Alternaria iridiaustralis and evaluated its efficacy. The results indicated a Minimum Inhibitory Concentration (MIC) ranging from 32 to 128 µg/mL against carbendazim-resistant strains of Botrytis cinerea. Carbendazim is a benzimidazole fungicide to which many fungal populations have developed resistance, making this finding particularly significant.

For comparison, the table below summarizes the MIC values of this compound and several classes of commercial fungicides against Botrytis cinerea. It is important to note that the efficacy of commercial fungicides can be significantly impacted by the emergence of resistant strains.

Compound/ClassChemical ClassTarget PathogenMIC (µg/mL)
This compound PolyketideBotrytis cinerea (carbendazim-resistant)32 - 128
Benzimidazoles Methyl Benzimidazole CarbamatesBotrytis cinerea (sensitive)~0.71
Botrytis cinerea (resistant)>100
Dicarboximides DicarboximideBotrytis cinerea (sensitive)~0.59
Botrytis cinerea (resistant)Can be significantly higher
SDHIs Succinate Dehydrogenase InhibitorsBotrytis cinerea (sensitive)~0.71
Botrytis cinerea (resistant)Can be significantly higher
Anilinopyrimidines AnilinopyrimidineBotrytis cinerea (sensitive)~6.02
Botrytis cinerea (resistant)Can be significantly higher

Note: MIC values for commercial fungicides can vary significantly depending on the specific compound, the fungal isolate, and the presence of resistance. The values presented are indicative and sourced from various studies for comparative purposes.

Unraveling the Mechanisms of Action

The precise mechanism of action for this compound has not yet been fully elucidated. However, as a polyketide, it belongs to a large class of secondary metabolites known for their diverse biological activities. Polyketide synthases, the enzymes responsible for their production, create complex structures that can interact with various cellular targets. The antifungal action of many polyketides involves the disruption of cell membrane integrity or the inhibition of essential enzymes. Further research is needed to identify the specific molecular target of this compound.

Commercial fungicides, in contrast, have well-defined mechanisms of action, which are categorized by the Fungicide Resistance Action Committee (FRAC). These include:

  • Inhibition of Sterol Biosynthesis: Azoles (DMIs) and other sterol biosynthesis inhibitors interfere with the production of ergosterol, a vital component of fungal cell membranes.

  • Respiration Inhibition: Strobilurins (QoIs) and SDHIs disrupt the mitochondrial respiratory chain, leading to a depletion of cellular energy.

  • Inhibition of Mitosis and Cell Division: Benzimidazoles interfere with microtubule assembly, arresting cell division.

  • Multi-site Activity: Some fungicides, like chlorothalonil and mancozeb, act on multiple sites within the fungal cell, which reduces the risk of resistance development.

Experimental Methodologies

The determination of antifungal efficacy relies on standardized experimental protocols. The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method.

Broth Microdilution Assay for MIC Determination

This method involves exposing a standardized concentration of fungal spores or mycelia to a series of twofold dilutions of the antifungal compound in a liquid growth medium. The assay is performed in 96-well microtiter plates.

Workflow for Broth Microdilution Assay:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start fungal_culture Fungal Culture (e.g., Botrytis cinerea) start->fungal_culture spore_suspension Prepare Spore Suspension fungal_culture->spore_suspension standardize Standardize Inoculum (e.g., to 1x10^5 spores/mL) spore_suspension->standardize plate_loading Load Microtiter Plate: - 100 µL Diluted Compound - 100 µL Fungal Inoculum standardize->plate_loading compound_prep Prepare Antifungal Stock Solution serial_dilution Perform Serial Dilutions in Growth Medium compound_prep->serial_dilution serial_dilution->plate_loading incubation Incubate (e.g., 48-72h at 25°C) plate_loading->incubation read_results Read Results: - Visual Inspection - Spectrophotometer (OD) incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow of the broth microdilution assay for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways in Fungicide Action

The efficacy of many commercial fungicides stems from their ability to disrupt specific signaling pathways essential for fungal growth and survival. For instance, fungicides targeting sterol biosynthesis interfere with the pathway responsible for maintaining the integrity of the fungal cell membrane.

Simplified Ergosterol Biosynthesis Pathway and Inhibition:

signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane (Structural Integrity) ergosterol->membrane inhibitor Azole Fungicides (DMIs) inhibitor->lanosterol Inhibit 14α-demethylase

Caption: Inhibition of the ergosterol biosynthesis pathway by azole fungicides.

Conclusion and Future Directions

This compound presents a promising starting point for the development of new antifungal agents. Its activity against carbendazim-resistant Botrytis cinerea highlights its potential to address the growing challenge of fungicide resistance. However, further research is imperative to fully understand its antifungal spectrum, mechanism of action, and potential for cytotoxicity. A comprehensive evaluation of its safety and efficacy will be crucial in determining its future role in agriculture and medicine. The exploration of natural products like this compound continues to be a vital avenue for discovering novel solutions to combat fungal pathogens.

Probetaenone I and the Betaenone Family: A Comparative Analysis of Phytotoxic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Phytotoxicity Data

The phytotoxic effects of betaenones A, B, and C have been evaluated, particularly on sugar beet (Beta vulgaris), the host plant of the producing fungus. The following table summarizes the observed growth inhibition percentages.

CompoundTarget OrganismEffectConcentrationGrowth Inhibition (%)
Probetaenone I Beta vulgarisNot AvailableNot AvailableNot Available
Betaenone A Beta vulgarisSeedling Growth InhibitionNot Specified73%
Betaenone B Beta vulgarisSeedling Growth InhibitionNot Specified8%
Betaenone C Beta vulgarisSeedling Growth InhibitionNot Specified89%

Data sourced from studies on phytotoxins isolated from fungal leaf spots of sugar beet.

Mechanism of Action and Signaling Pathways

The betaenone family of phytotoxins exhibits a range of biological activities, with betaenone C being the most potent. The proposed mechanisms of action for betaenones are compared below with other notable phytotoxins.

The Betaenone Family: Inhibition of Macromolecular Synthesis and Protein Kinase Activity

The primary mechanism of action for the highly phytotoxic betaenone C is the inhibition of both RNA and protein synthesis . This dual inhibition of fundamental cellular processes leads to a rapid cessation of growth and ultimately, cell death in susceptible plants.

A putative mechanism for the betaenone family, in general, is the inhibition of protein kinases . Protein kinases are essential enzymes in signal transduction pathways that regulate a multitude of cellular processes, including growth, development, and stress responses. By inhibiting these kinases, betaenones can disrupt cellular signaling and function. The significantly lower phytotoxicity of betaenone B suggests it is a much weaker inhibitor of these processes compared to betaenones A and C. As the direct precursor to betaenone B, it is plausible that this compound also possesses low phytotoxicity.

G cluster_betaenones Betaenones Betaenones Betaenones Protein_Kinases Protein Kinases Betaenones->Protein_Kinases Inhibit RNA_Polymerase RNA Polymerase Betaenones->RNA_Polymerase Inhibit (Betaenone C) Ribosomes Ribosomes Betaenones->Ribosomes Inhibit (Betaenone C) Signal_Transduction Signal Transduction Protein_Kinases->Signal_Transduction RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Protein_Synthesis Protein Synthesis Ribosomes->Protein_Synthesis Cell_Growth_Development Cell Growth & Development Signal_Transduction->Cell_Growth_Development RNA_Synthesis->Cell_Growth_Development Protein_Synthesis->Cell_Growth_Development

Putative signaling pathway inhibition by betaenones.
Comparative Phytotoxins: Diverse Molecular Targets

For comparison, the mechanisms of several other well-studied phytotoxins are outlined below:

  • Tentoxin: A cyclic tetrapeptide produced by Alternaria species. It is a potent and selective inhibitor of the chloroplast F1-ATPase , an enzyme crucial for ATP synthesis during photophosphorylation. This inhibition leads to chlorosis (yellowing) in susceptible plant species.

  • Fusicoccin: A diterpenoid glycoside from Phomopsis amygdali. It activates the plasma membrane H+-ATPase by promoting the binding of 14-3-3 proteins to the enzyme's C-terminal regulatory domain. This leads to irreversible stomatal opening, causing wilting and cell death.

  • Victorin: A chlorinated cyclic peptide produced by Cochliobolus victoriae. It is a host-selective toxin that induces an apoptosis-like response in susceptible oat cultivars. Victorin interacts with a component of the glycine decarboxylase complex in mitochondria, leading to a cascade of events including the production of reactive oxygen species and programmed cell death.

G cluster_pathways Comparative Phytotoxin Mechanisms of Action Probetaenone_I_Betaenones This compound / Betaenones Macromolecule_Synthesis_Inhibition Inhibition of RNA & Protein Synthesis Probetaenone_I_Betaenones->Macromolecule_Synthesis_Inhibition Protein_Kinase_Inhibition Protein Kinase Inhibition Probetaenone_I_Betaenones->Protein_Kinase_Inhibition Tentoxin Tentoxin Chloroplast_F1_ATPase_Inhibition Chloroplast F1-ATPase Inhibition Tentoxin->Chloroplast_F1_ATPase_Inhibition Fusicoccin Fusicoccin Plasma_Membrane_H_ATPase_Activation Plasma Membrane H+-ATPase Activation Fusicoccin->Plasma_Membrane_H_ATPase_Activation Victorin Victorin Apoptosis_Induction Induction of Apoptosis-Like Response Victorin->Apoptosis_Induction

Comparison of molecular targets for different phytotoxins.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of phytotoxins are provided below.

Seed Germination and Root Elongation Phytotoxicity Assay

This bioassay is a standard method to assess the phytotoxic effects of compounds on plants.

  • Materials:

    • Certified seeds of a sensitive plant species (e.g., Beta vulgaris for betaenones).

    • Sterile petri dishes (9 cm diameter).

    • Sterile filter paper (Whatman No. 1 or equivalent).

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO, ethanol) and a solvent control.

    • Sterile distilled water.

    • Growth chamber or incubator with controlled temperature (e.g., 25°C) and light/dark cycle.

  • Procedure:

    • Prepare a series of dilutions of the test compound. The final solvent concentration should be non-toxic to the seeds (typically ≤ 0.5%).

    • Place two layers of sterile filter paper in each petri dish.

    • Pipette a standard volume (e.g., 5 mL) of each test solution or control onto the filter paper, ensuring it is evenly moistened.

    • Place a predetermined number of seeds (e.g., 10-20) on the moistened filter paper in each dish.

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber under controlled conditions for a specified period (e.g., 5-7 days).

    • After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged to a certain length (e.g., ≥ 2 mm).

    • Measure the root length of each germinated seedling.

    • Calculate the germination percentage and the average root length for each treatment.

    • Determine the percentage of inhibition for both germination and root elongation relative to the solvent control.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the direct effect of a compound on the translation machinery.

  • Materials:

    • Cell-free translation system (e.g., rabbit reticulocyte lysate or wheat germ extract).

    • Amino acid mixture minus leucine.

    • Radioactively labeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine).

    • mRNA template (e.g., luciferase mRNA).

    • Test compound solutions and solvent control.

    • Trichloroacetic acid (TCA).

    • Glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare reaction mixtures containing the cell-free lysate, amino acid mixture, and mRNA template according to the manufacturer's instructions.

    • Add the test compound at various concentrations or the solvent control to the reaction mixtures.

    • Initiate the translation reaction by adding the radioactively labeled amino acid.

    • Incubate the reactions at the optimal temperature (e.g., 30°C) for a specific time (e.g., 60-90 minutes).

    • Stop the reaction by adding a solution of NaOH and H₂O₂ to deacylate the tRNA.

    • Precipitate the newly synthesized proteins by adding cold TCA.

    • Collect the precipitated protein on glass fiber filters by vacuum filtration.

    • Wash the filters with cold TCA and then with ethanol to remove unincorporated radioactive amino acids.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the control.

In Vitro RNA Synthesis (Transcription) Inhibition Assay

This assay determines if a compound inhibits the process of transcription.

  • Materials:

    • Purified RNA polymerase (e.g., T7 RNA polymerase).

    • DNA template containing a promoter for the specific RNA polymerase.

    • Ribonucleotide triphosphates (ATP, CTP, GTP, UTP).

    • Radioactively labeled ribonucleotide (e.g., [α-³²P]UTP or [³H]UTP).

    • Test compound solutions and solvent control.

    • Reaction buffer.

    • TCA, glass fiber filters, scintillation counter, and fluid (for radioactive detection) OR agarose gel electrophoresis equipment (for non-radioactive detection).

  • Procedure:

    • Set up transcription reactions containing the reaction buffer, DNA template, and ribonucleotides.

    • Add the test compound at various concentrations or the solvent control.

    • Initiate the reaction by adding RNA polymerase.

    • Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

    • For radioactive detection: Stop the reaction and precipitate the newly synthesized RNA with cold TCA. Collect the RNA on glass fiber filters and measure radioactivity as described in the protein synthesis inhibition assay.

    • For non-radioactive detection: Stop the reaction by adding a stop solution (e.g., containing EDTA). Analyze the synthesized RNA by agarose gel electrophoresis and visualize with a nucleic acid stain (e.g., ethidium bromide). The intensity of the RNA band is compared between treatments.

    • Calculate the percentage of RNA synthesis inhibition relative to the control.

G cluster_workflow Experimental Workflow for Phytotoxin Analysis Isolation Isolation & Purification of Phytotoxin Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Phytotoxicity_Assay Phytotoxicity Bioassay (e.g., Seed Germination) Isolation->Phytotoxicity_Assay MoA_Hypothesis Mechanism of Action Hypothesis Generation Phytotoxicity_Assay->MoA_Hypothesis Biochemical_Assays Target-specific Biochemical Assays (e.g., Enzyme Inhibition) MoA_Hypothesis->Biochemical_Assays Cellular_Assays Cellular Assays (e.g., In vitro Synthesis Inhibition) MoA_Hypothesis->Cellular_Assays Data_Analysis Data Analysis & IC50 Determination Biochemical_Assays->Data_Analysis Cellular_Assays->Data_Analysis Validation In vivo Validation (Whole Plant Studies) Data_Analysis->Validation

A generalized workflow for the characterization of phytotoxins.

Probetaenone I: A Comparative Analysis of Efficacy in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the known biological efficacy of probetaenone I and its derivatives. Due to a lack of publicly available data on the specific in vitro and in vivo efficacy of this compound, this document focuses on the reported activities of closely related betaenone compounds. This compound is recognized primarily as a biosynthetic intermediate of betaenone B, a phytotoxin produced by the fungus Pleospora betae.

In Vitro Efficacy of Betaenone Derivatives

Research has shifted from this compound to its derivatives, which have demonstrated notable inhibitory effects against several protein kinases—key regulators of cellular processes that are often dysregulated in diseases like cancer.

A study on betaenone derivatives isolated from the sponge-associated fungus Microsphaeropsis species yielded significant findings on their potential as kinase inhibitors. The table below summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against Protein Kinase C (PKC), Cyclin-Dependent Kinase 4 (CDK4), and Epidermal Growth Factor Receptor (EGF-R) tyrosine kinase.

Table 1: Summary of In Vitro Efficacy of Betaenone Derivatives Against Protein Kinases

CompoundTarget Protein KinaseIC50 (µM)
10-hydroxy-18-methoxybetaenoneProtein Kinase C (PKC)36.0
Cyclin-Dependent Kinase 4 (CDK4)11.5
Epidermal Growth Factor Receptor (EGF-R)10.5
Other Betaenone DerivativesProtein Kinase C (PKC)18.5 - 54.0
Cyclin-Dependent Kinase 4 (CDK4)18.5 - 54.0
Epidermal Growth Factor Receptor (EGF-R)18.5 - 54.0

In the context of phytotoxicity, betaenone A and C have shown significant growth inhibition of sugar beet seedlings, at 73% and 89% respectively, while betaenone B demonstrated much lower toxicity with only 8% growth inhibition[1]. This suggests that the structural variations among betaenones are critical for their biological activity.

In Vivo Efficacy

Currently, there is no published in vivo efficacy data for this compound or the specific betaenone derivatives mentioned in the in vitro studies above. Preclinical animal studies would be a necessary next step to evaluate their therapeutic potential, pharmacokinetics, and safety profiles.

Experimental Methodologies

The following is a generalized protocol for an in vitro protein kinase inhibition assay, a standard method for determining the potency of compounds like betaenone derivatives.

Protocol: In Vitro Protein Kinase Inhibition Assay
  • Objective: To determine the IC50 value of a test compound against a specific protein kinase.

  • Materials:

    • Purified recombinant protein kinase (e.g., PKC, CDK4, or EGF-R).

    • Kinase-specific substrate peptide.

    • Test compound (e.g., betaenone derivative) dissolved in DMSO.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2).

    • 96-well microtiter plates.

    • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Plate reader (luminometer).

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • To each well of the microtiter plate, add the protein kinase and its substrate.

    • Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Pathways and Experimental Design

To better understand the context of this research, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a typical experimental workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGF Receptor Signal_Transduction Signal Transduction (e.g., RAS/MAPK) EGFR->Signal_Transduction PKC PKC PKC->Signal_Transduction Proliferation Cell Proliferation & Survival Signal_Transduction->Proliferation CDK4 CDK4 / Cyclin D Cell_Cycle Cell Cycle Progression (G1 to S Phase) CDK4->Cell_Cycle Cell_Cycle->Proliferation Betaenone_Derivatives Betaenone_Derivatives Betaenone_Derivatives->EGFR inhibits Betaenone_Derivatives->PKC inhibits Betaenone_Derivatives->CDK4 inhibits

Caption: Targeted signaling pathways of betaenone derivatives.

experimental_workflow start Start isolation Isolation of Betaenone Derivatives start->isolation invitro In Vitro Kinase Inhibition Assays isolation->invitro ic50 Determine IC50 Values invitro->ic50 invivo In Vivo Efficacy Studies (Animal Models) ic50->invivo pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd end End pk_pd->end

Caption: Preclinical workflow for betaenone derivatives.

References

Probetaenone I: A Comparative Analysis of its Antifungal Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Probetaenone I, a member of the betaenone class of polyketide secondary metabolites, is produced by the fungus Phoma betae (also known as Pleospora betae). While research into the specific cross-reactivity of this compound across a wide range of fungal species is limited in publicly available literature, the known mechanism of action for the betaenone family suggests a potential for broad-spectrum antifungal activity. This guide provides a comparative overview of the current understanding of betaenones' antifungal properties, supported by relevant experimental data and protocols.

Unraveling the Antifungal Mechanism: Inhibition of Protein Kinase C

Emerging evidence suggests that betaenones exert their antifungal effects by targeting crucial signaling pathways within the fungal cell. The primary proposed mechanism of action is the inhibition of protein kinases, specifically Protein Kinase C (PKC).[1][2] PKC is a key regulatory enzyme in the cell wall integrity (CWI) pathway, a critical signaling cascade for fungal survival and pathogenesis.

The CWI pathway allows fungi to respond to and withstand various environmental stresses, including cell wall damage caused by antifungal agents. By inhibiting PKC, betaenones are thought to disrupt this pathway, leading to a compromised cell wall, increased susceptibility to osmotic stress, and ultimately, fungal cell death.

G cluster_cell Fungal Cell probetaenone_I This compound PKC Protein Kinase C (PKC) probetaenone_I->PKC Inhibits CWI_pathway Cell Wall Integrity (CWI) Pathway PKC->CWI_pathway Activates Cell_Wall Cell Wall Synthesis & Repair CWI_pathway->Cell_Wall Regulates Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound in Plate A->C B Prepare Fungal Inoculum D Add Fungal Inoculum to Wells B->D C->D E Incubate Plate D->E F Read Plate for Fungal Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

References

A Comparative Analysis of Synthetic vs. Natural Probetaenone I Activity: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Probetaenone I is a polyketide natural product that serves as a biosynthetic precursor to the betaenone family of secondary metabolites. While direct comparative studies on the biological activity of synthetic versus naturally derived this compound are not currently available in scientific literature, this guide provides a comprehensive comparison based on the known activities of its more extensively studied derivatives, betaenones A, B, and C. This analysis will explore the potential for variation between synthetic and natural sources, detail relevant experimental protocols for activity assessment, and visualize a putative signaling pathway affected by this class of compounds. The primary documented activity of the betaenone family is phytotoxicity, with significant variations observed among its members. This guide will leverage this information to infer and project a comparative framework for this compound.

Introduction to this compound

This compound is a key intermediate in the biosynthesis of betaenones, a group of phytotoxic secondary metabolites produced by the fungus Pleospora betae.[1] As a precursor, understanding the activity of this compound is crucial for elucidating the complete biosynthetic pathway and for the potential development of novel agrochemicals or therapeutic agents. The comparison between its synthetic and natural forms is vital for ensuring consistency and reproducibility in research and development. While natural extraction from Pleospora betae cultures is a source, total synthesis offers a route to higher purity and structural analogs for further investigation.

Data Presentation: Comparative Biological Activity

Direct quantitative data comparing the activity of synthetic and natural this compound is not available. However, we can infer potential differences by examining the phytotoxic activity of its derivatives, betaenones A, B, and C, on sugar beet (Beta vulgaris). The significant variance in activity among these closely related compounds suggests that the specific molecular structure is critical for its biological function.

CompoundSourceTarget OrganismBiological ActivityQuantitative DataReference
Betaenone A Natural (from Pleospora betae)Sugar Beet (Beta vulgaris)Phytotoxicity (Growth Inhibition)73% inhibition[1]
Betaenone B Natural (from Pleospora betae)Sugar Beet (Beta vulgaris)Phytotoxicity (Growth Inhibition)8% inhibition[1]
Betaenone C Natural (from Pleospora betae)Sugar Beet (Beta vulgaris)Phytotoxicity (Growth Inhibition)89% inhibition[1]
This compound Synthetic/Natural--Data not available-

Inference for this compound:

Based on the data for betaenones, it is plausible that this compound also possesses phytotoxic properties. The comparison between synthetic and natural this compound would likely revolve around the following considerations:

  • Purity: Synthetic this compound can be produced with very high purity, free from other fungal metabolites that might be present in natural extracts. These co-occurring metabolites in natural preparations could have synergistic or antagonistic effects, leading to different observed bioactivities compared to the pure synthetic compound.

  • Stereochemistry: Total synthesis allows for the selective production of specific stereoisomers. The biological activity of chiral molecules can be highly dependent on their stereochemistry. A synthetic route provides access to enantiomerically pure compounds, which is crucial for detailed structure-activity relationship (SAR) studies.

  • Batch-to-Batch Variability: Natural production of secondary metabolites can be influenced by culture conditions, leading to variations in yield and the presence of impurities between batches. Synthetic production offers a higher degree of consistency and reproducibility.

Experimental Protocols

To enable researchers to assess and compare the activity of synthetic and natural this compound, a detailed experimental protocol for a standard phytotoxicity bioassay is provided below.

Seed Germination and Root Elongation Assay for Phytotoxicity

Objective: To determine the inhibitory effect of a test compound on the germination and early growth of a model plant species.

Materials:

  • Test compounds (Synthetic and Natural this compound)

  • Seeds of a sensitive indicator plant (e.g., lettuce, Lactuca sativa, or cress, Lepidium sativum)

  • Sterile filter paper (e.g., Whatman No. 1)

  • Sterile petri dishes (9 cm diameter)

  • Solvent for dissolving the test compound (e.g., DMSO or ethanol, pre-tested for non-phytotoxicity at the final concentration)

  • Sterile distilled water

  • Incubator with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound (synthetic and natural this compound) in the chosen solvent.

    • Perform serial dilutions of the stock solution with sterile distilled water to obtain a range of test concentrations (e.g., 1, 10, 100, 1000 µg/mL).

    • Include a solvent control (containing the same concentration of the solvent as the highest test concentration) and a negative control (sterile distilled water).

  • Assay Setup:

    • Place two layers of sterile filter paper in each petri dish.

    • Pipette 5 mL of each test solution, solvent control, or negative control onto the filter paper in the respective petri dishes.

    • Place a predetermined number of seeds (e.g., 20) evenly spaced on the moistened filter paper in each dish.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in an incubator at a constant temperature (e.g., 25°C) with a defined light/dark cycle (e.g., 16h light / 8h dark) for a specified period (e.g., 5-7 days).

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds in each petri dish. A seed is considered germinated when the radicle has emerged.

    • Measure the length of the radicle (primary root) of each germinated seed.

    • Calculate the germination percentage and the average root length for each treatment.

    • Calculate the percentage of inhibition for both germination and root elongation for each test concentration relative to the negative control using the formula:

      • Inhibition (%) = [1 - (Value_treatment / Value_control)] * 100

    • Plot the inhibition percentage against the test compound concentration to determine the EC50 value (the concentration that causes 50% inhibition).

Mandatory Visualization

Putative Signaling Pathway Inhibition by Betaenones

The betaenone family of compounds has been suggested to act as inhibitors of protein kinases.[2] Protein kinases are crucial enzymes in signal transduction pathways that regulate a wide range of cellular processes. While the specific targets of this compound are unknown, a generalized protein kinase signaling cascade is depicted below to illustrate a potential mechanism of action.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Protein Kinase 1 Receptor->Kinase1 Signal Probetaenone This compound (or Betaenone) Kinase2 Protein Kinase 2 Probetaenone->Kinase2 Inhibition Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Growth Inhibition) Nucleus->Response

Caption: Putative inhibition of a protein kinase signaling pathway by this compound.

Experimental Workflow for Comparative Activity

The following diagram outlines a logical workflow for comparing the biological activity of synthetic and natural this compound.

G cluster_sources Sources of this compound cluster_characterization Characterization Natural Natural Source (e.g., Fungal Culture) Purification Purification (e.g., HPLC) Natural->Purification Synthetic Chemical Synthesis Synthetic->Purification Analysis Structural Analysis (e.g., NMR, MS) Purification->Analysis Bioassay Biological Assay (e.g., Phytotoxicity) Analysis->Bioassay Data Data Analysis (e.g., EC50 determination) Bioassay->Data Comparison Comparative Assessment Data->Comparison

Caption: Workflow for comparing synthetic vs. natural this compound activity.

Conclusion

While direct comparative data for synthetic versus natural this compound is lacking, this guide provides a framework for researchers based on the known activities of its derivatives, the betaenones. The primary anticipated differences lie in purity, stereochemical control, and consistency, with synthetic routes offering significant advantages in these areas. The provided experimental protocol for phytotoxicity assessment offers a standardized method for future comparative studies. The putative signaling pathway and experimental workflow diagrams serve as conceptual tools to guide further research into the mechanism of action and comparative efficacy of this promising natural product and its synthetic counterparts. Further investigation is warranted to isolate or synthesize sufficient quantities of this compound to perform direct comparative bioassays and elucidate its specific molecular targets.

References

Probetaenone I: A Natural Product Shows Potential as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the efficacy of a betaenone derivative, closely related to probetaenone I, against established CDK4/6 inhibitors reveals a significant disparity in potency, highlighting the extensive optimization required for natural products to compete with clinically approved drugs. While demonstrating inhibitory activity, the betaenone derivative's efficacy is in the micromolar range, whereas current therapies exhibit nanomolar potency.

This compound is a polyketide natural product of fungal origin, identified as a biosynthetic precursor to other members of the betaenone family. Compounds of this type have been recognized for their phytotoxic properties and, more recently, for their potential as anticancer agents through the inhibition of protein kinases. Specifically, a derivative of betaenone has been shown to inhibit Cyclin-Dependent Kinase 4 (CDK4), a key regulator of cell cycle progression.

This guide provides a comparative overview of the inhibitory efficacy of this betaenone derivative against CDK4/cyclin D1, benchmarked against the performance of three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.

Quantitative Comparison of Kinase Inhibitory Efficacy

The inhibitory potential of the betaenone derivative and the approved CDK4/6 inhibitors are presented below. The data clearly illustrates the significant difference in potency, with the approved drugs being several orders of magnitude more effective.

CompoundTargetIC50 Value
Betaenone DerivativeCDK4/cyclin D111.5 µM
PalbociclibCDK49–11 nM[1]
RibociclibCDK410 nM[1]
AbemaciclibCDK42 nM[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Experimental Workflow

To understand the context of this inhibition, the following diagrams illustrate the relevant cell cycle signaling pathway and a typical experimental workflow for determining kinase inhibition.

CDK4_Signaling_Pathway CDK4/Cyclin D Signaling Pathway in Cell Cycle Progression cluster_0 G1 Phase cluster_1 S Phase cluster_2 Inhibitors Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D Induces synthesis CDK4_CyclinD CDK4/Cyclin D Complex Cyclin_D->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb_E2F Rb-E2F Complex CDK4_CyclinD->Rb_E2F Phosphorylates Rb Rb Rb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F->E2F Releases pRb p-Rb (Inactive) Rb_E2F->pRb Probetaenone_I_Derivative Betaenone Derivative Probetaenone_I_Derivative->CDK4_CyclinD Known_Inhibitors Palbociclib Ribociclib Abemaciclib Known_Inhibitors->CDK4_CyclinD

Caption: The CDK4/Cyclin D signaling pathway in cell cycle progression.

Kinase_Inhibition_Assay_Workflow Experimental Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Kinase (CDK4/Cyclin D1) - Substrate (e.g., Rb protein) - ATP - Assay Buffer Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor (e.g., Betaenone Derivative) Prepare_Reagents->Serial_Dilution Add_Kinase_Inhibitor Add Kinase and Inhibitor to Reaction Plate Serial_Dilution->Add_Kinase_Inhibitor Pre_incubation Pre-incubate to Allow Inhibitor Binding Add_Kinase_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction by Adding Substrate and ATP Pre_incubation->Initiate_Reaction Incubation Incubate at Optimal Temperature and Time Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., Luminescence, Radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: Calculate % Inhibition and Determine IC50 Value Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The determination of the IC50 values for protein kinase inhibitors is typically performed using an in vitro kinase assay. The following is a representative protocol for such an assay.

Objective: To determine the concentration at which a test compound (e.g., a betaenone derivative) inhibits 50% of the activity of a target kinase (e.g., CDK4/cyclin D1).

Materials:

  • Recombinant human CDK4/cyclin D1 enzyme

  • Retinoblastoma (Rb) protein or a synthetic peptide substrate

  • Adenosine triphosphate (ATP), potentially radiolabeled ([γ-³²P]ATP)

  • Test compound (betaenone derivative) and reference compounds (Palbociclib, etc.)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Microplates (e.g., 96-well)

  • Detection reagents and instrument (e.g., scintillation counter for radioactivity, luminometer for ATP-Glo™ assay)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds to achieve a range of concentrations for testing.

    • Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at their optimal concentrations.

  • Assay Reaction:

    • Add the kinase and the various dilutions of the test compound or reference inhibitor to the wells of the microplate.

    • Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Incubation:

    • Incubate the reaction plate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Signal Detection:

    • Stop the reaction. The method of termination depends on the detection method.

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, followed by a second reagent that converts the newly formed ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal. The signal intensity is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The betaenone derivative shows inhibitory activity against CDK4/cyclin D1, validating the potential of this class of natural products as a starting point for the development of novel anticancer agents. However, its potency is significantly lower than that of the clinically established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. This underscores the critical role of medicinal chemistry and structural biology in optimizing the efficacy and selectivity of natural product leads to develop them into viable therapeutic candidates. Further investigation into the structure-activity relationship of betaenone derivatives could pave the way for the design of more potent and specific kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of Probetaenone I: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of probetaenone I.

Key Safety Information on this compound

According to the Safety Data Sheet (SDS) provided by GlpBio Technology, this compound (CAS Number: 115473-44-4) is classified as not a hazardous substance or mixture [1]. This classification is the primary determinant for its disposal procedure. However, it is crucial to handle all laboratory chemicals with care and adhere to standard laboratory safety protocols.

Disposal Procedures for this compound

Even though this compound is not classified as hazardous, proper disposal is necessary to ensure environmental responsibility and compliance with local regulations. Laboratory waste should not be disposed of in regular trash without careful consideration[2][3][4].

Step 1: Waste Identification and Classification

The first step in any waste disposal procedure is to correctly identify and classify the waste material[5]. In this case, the substance is this compound, which has been determined to be non-hazardous.

Step 2: Check Local Regulations

Before proceeding with disposal, it is imperative to consult your institution's Environmental Health & Safety (EH&S) department or equivalent authority. Local regulations and institutional policies may have specific requirements for the disposal of non-hazardous chemical waste.

Step 3: Disposal of Uncontaminated this compound

For pure, uncontaminated this compound, the following general procedures apply, subject to local regulations:

  • Solid Waste:

    • Ensure the this compound is in a solid, stable form.

    • Place the solid waste in a clearly labeled, sealed container. The label should identify the contents as "this compound (Non-Hazardous Waste)".

    • Dispose of the container in the designated laboratory solid waste stream as directed by your institution's waste management plan. Some institutions may permit disposal in the regular trash if the material is confirmed to be non-hazardous.

  • Liquid Waste (Solutions):

    • If this compound is in a non-hazardous solvent (e.g., water), and if permitted by your institution, small quantities may be disposable down the sanitary sewer with copious amounts of water. Always seek approval from your EH&S department before any drain disposal.

    • For larger quantities or if drain disposal is not permitted, collect the liquid waste in a compatible, sealed, and clearly labeled container.

    • Arrange for pickup and disposal through your institution's chemical waste program.

Step 4: Disposal of Contaminated Materials

Any materials, such as personal protective equipment (PPE), absorbent pads, or labware, that have come into contact with this compound should be assessed for contamination.

  • If these materials are contaminated with other hazardous substances, they must be disposed of as hazardous waste according to the nature of the contaminant.

  • If contaminated only with this compound, they can typically be disposed of as general laboratory waste, following institutional guidelines.

Empty Container Disposal

Empty containers that held this compound should be managed as follows:

  • Ensure the container is fully empty, with no residual solid or liquid.

  • Deface or remove the original label to avoid confusion.

  • Dispose of the empty container in the appropriate laboratory waste stream (e.g., glass or plastic recycling, or regular trash) as per your institution's procedures.

Below is a logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start Start cluster_assessment Assessment cluster_hazardous Hazardous Waste Stream cluster_nonhazardous Non-Hazardous Waste Stream cluster_end End start This compound Waste is_contaminated Contaminated with hazardous substance? start->is_contaminated hazardous_disposal Dispose as Hazardous Waste is_contaminated->hazardous_disposal Yes check_local_regs Check Institutional & Local Regulations is_contaminated->check_local_regs No consult_ehs_haz Consult EH&S for specific protocol hazardous_disposal->consult_ehs_haz end Disposal Complete consult_ehs_haz->end solid_or_liquid Solid or Liquid? check_local_regs->solid_or_liquid solid_disposal Dispose in Labeled Solid Waste Container solid_or_liquid->solid_disposal Solid permission Permission from EH&S? solid_or_liquid->permission Liquid solid_disposal->end drain_disposal Drain Disposal (if permitted) drain_disposal->end liquid_collection Collect for Chemical Waste Pickup liquid_collection->end permission->drain_disposal Yes permission->liquid_collection No

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling probetaenone I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Probetaenone I (CAS Number: 115473-44-4). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound is an intermediate in the biosynthesis of the phytotoxin betaenone B.[1] It is a solid, typically in powder form, and should be handled with care in a laboratory setting.[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. All PPE should be inspected before use and disposed of or cleaned properly after handling the compound.

PPE CategoryItemSpecification and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use and dispose of them after handling.
Body Protection Laboratory CoatA full-sleeved lab coat should be worn to protect the skin and clothing from contamination.
Respiratory Protection N95 or Higher RespiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProcedure
General Handling Handle in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. Avoid generating dust. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is -20°C.[1]
Spill Management In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal. Do not wash spills down the drain.

Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed container. Dispose of through a licensed hazardous waste disposal company.
Contaminated PPE Disposable items (gloves, respirators) should be placed in a sealed bag and disposed of as hazardous waste. Reusable items should be decontaminated according to institutional protocols.
Contaminated Labware Glassware and other equipment should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste.

Experimental Workflow and Safety Checkpoints

The following diagram outlines a typical experimental workflow for handling this compound, emphasizing critical safety checkpoints.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) B Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Eye Protection) A->B C Prepare work area in a certified chemical fume hood B->C D Retrieve this compound from -20°C storage C->D E Weigh the required amount (use anti-static weigh paper/boat) D->E  Handle as powder - potential inhalation hazard F Perform experimental procedure (e.g., dissolution, reaction) E->F G Decontaminate work surfaces F->G H Segregate and label all waste (solid, liquid, sharps) G->H I Doff PPE in the correct order H->I  Follow institutional disposal protocols J Wash hands thoroughly I->J

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.